3-Methyl-4-Bromopyridine
Description
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Properties
CAS No. |
16168-00-0 |
|---|---|
Molecular Formula |
C6H6BrN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-4-Bromopyridine (CAS 3430-22-6): Properties, Synthesis, and Applications
Introduction: The Strategic Importance of 3-Methyl-4-Bromopyridine
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic value of a molecular building block is defined by its versatility, reactivity, and accessibility. This compound, also known as 3-Bromo-4-picoline, stands out as a critical heterocyclic intermediate.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom and a methyl group, offers a unique combination of electronic properties and reactive sites.[2] The bromine atom, a versatile functional handle, readily participates in a wide array of cross-coupling reactions, while the pyridine nitrogen and methyl group provide opportunities for further modification.
This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and handling. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound to leverage its full potential in complex molecular design and synthesis.[1]
Core Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in the laboratory. This compound typically presents as a clear, colorless to yellow or tan liquid or a white to off-white crystalline solid at room temperature.[1][3] Its solubility in common organic solvents like chloroform, methanol, and dichloromethane facilitates its use in a variety of reaction media.[3]
The following table summarizes the key physicochemical properties of this compound, compiled from authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 3430-22-6 | |
| Molecular Formula | C₆H₆BrN | |
| Molecular Weight | 172.02 g/mol | [4] |
| Appearance | Clear colorless to yellow liquid or solid | [1][3] |
| Boiling Point | 199-200 °C (lit.) | [3][5] |
| Density | 1.549 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.56 (lit.) | [5] |
| Flash Point | 79.4 °C (174.9 °F) - closed cup | |
| SMILES | Cc1ccncc1Br | |
| InChIKey | GSQZOLXWFQQJHJ-UHFFFAOYSA-N | [6] |
Spectral Data
Characterization of this compound is routinely achieved through standard spectroscopic methods. Spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from various chemical suppliers and databases, providing the necessary fingerprints for identity and purity confirmation.[4][6][7] For instance, the ¹H NMR spectrum provides distinct signals for the aromatic protons and the methyl group, allowing for unambiguous structural verification.[6]
Synthesis Methodologies: A Protocol-Driven Approach
The industrial and laboratory-scale synthesis of this compound is critical to its availability. While several routes exist, two primary strategies dominate: the direct bromination of 4-methylpyridine and the Sandmeyer-type reaction of 3-amino-4-methylpyridine.[8]
Method 1: Direct Electrophilic Bromination of 4-Methylpyridine
This is a common and direct approach.[3][9] The pyridine ring is generally deactivated towards electrophilic substitution, necessitating harsh conditions like elevated temperatures and the use of a Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Lewis Acid (AlCl₃): Aluminum chloride is employed to coordinate with the bromine molecule, polarizing the Br-Br bond and generating a more potent electrophilic species ("Br⁺" equivalent) capable of attacking the electron-deficient pyridine ring.
-
High Temperature (120°C): The elevated temperature provides the necessary activation energy to overcome the aromatic stability and deactivating effect of the ring nitrogen, driving the reaction forward.[5][8]
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents oxidation of the starting material and intermediates at high temperatures.[5]
Below is a representative experimental workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: This protocol is adapted from established literature procedures and should only be performed by qualified personnel with appropriate safety measures.[5][8]
-
Reaction Setup: To a flask equipped with a stirrer, condenser, and nitrogen inlet, add aluminum chloride (0.07 mol) and potassium bromide (0.01 mol).[5]
-
Addition of Starting Material: Under a nitrogen atmosphere and with stirring, slowly add 4-methylpyridine (0.054 mol) to the flask at room temperature. Stir the resulting mixture for 1 hour.[5][8]
-
Heating and Bromination: Heat the reaction mixture to 120°C. Once the temperature is stable, add bromine (0.07 mol) dropwise over approximately 1 hour.[5][8]
-
Reaction: Maintain the reaction at 120°C with continuous stirring for 26 hours.[5][8]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into crushed ice with stirring. Adjust the pH to neutral using a sodium hydroxide solution.[5][8]
-
Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.[5]
-
Purification: Concentrate the organic phase. Purify the resulting crude oil by column chromatography using a petroleum ether and ethyl acetate eluent system to yield pure this compound.[5][8]
Method 2: Sandmeyer-Type Reaction
An alternative high-yield route involves the diazotization of 3-amino-4-methylpyridine followed by a Sandmeyer-type reaction.[10][11] This method often provides higher regioselectivity and can be performed under milder conditions, but it requires the synthesis of the amino precursor.
Causality Behind Experimental Choices:
-
Diazotization: 3-amino-4-methylpyridine is treated with hydrobromic acid and sodium nitrite at low temperatures (-5 to 0°C) to form an unstable diazonium salt. The low temperature is critical to prevent premature decomposition of this intermediate.
-
Copper(I) Bromide (Implied in Sandmeyer): In a classic Sandmeyer reaction, a copper(I) salt acts as a catalyst to facilitate the displacement of the diazonium group by a bromide ion. In this variation, the bromide source is hydrobromic acid and bromine, and the reaction proceeds to yield the final product with high efficiency.[10]
Chemical Reactivity and Core Applications
The synthetic utility of this compound stems from the reactivity of its C-Br bond. This site is a prime target for forming new carbon-carbon and carbon-heteroatom bonds, making it an indispensable intermediate in drug discovery.[2][9]
Key Applications:
-
Pharmaceutical Intermediates: It is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors, proton pump inhibitors, and potent phosphodiesterase type 4 (PDE4) inhibitors.[3][9]
-
Agrochemical Synthesis: The compound serves as a scaffold for novel herbicides and insecticides.[1][2]
-
Materials Science: It is used in the development of ligands for catalysis and functionalized heterocycles for advanced materials.[2]
The diagram below illustrates the principal transformations of this compound.
Caption: Key reactions involving this compound.
Protocol Example: Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.
-
Inert Atmosphere: In a reaction vessel under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 mmol), a boronic acid derivative (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture (typically 80-110°C) with stirring for several hours until TLC or LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by flash chromatography to obtain the biaryl product.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if inhaled or comes into contact with skin.[3][4][12] Adherence to the guidelines outlined in the Safety Data Sheet (SDS) is mandatory.[12]
| Hazard Information | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
(Data compiled from multiple sources)[4][13]
Handling Protocol:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[3][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, nitrile gloves, and a lab coat.[12]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Prevent entry into drains.[12][14]
Storage Protocol:
-
Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][13][15]
-
Container: Keep the container tightly closed and store in its original packaging.[3][14]
-
Incompatibilities: Store away from strong oxidizing agents.[14][15]
Conclusion
This compound (CAS 3430-22-6) is more than just a chemical intermediate; it is a strategic enabler for innovation in the life sciences and material sciences. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, secure its role as a high-value building block. By understanding the causality behind its synthesis and handling protocols, researchers can safely and effectively unlock its potential to construct the complex molecular architectures that define the next generation of pharmaceuticals and advanced materials.
References
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- 3-Bromo-4-methylpyridine - Safety D
- 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum. ChemicalBook.
- 3-Bromo-4-methylpyridine 3430-22-6 wiki. Guidechem.
- 3-Bromo-4-methylpyridine synthesis. ChemicalBook.
- Method for preparing 3-bromo-4-methylpyridine.
- 3-Bromo-4-methylpyridine. Chem-Impex.
- 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. PubChem.
- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Ningbo Inno Pharmchem Co.,Ltd.
- SAFETY DATA SHEET for 3-BROMO-4-METHYLPYRIDINE. Fisher Scientific.
- SAFETY DATA SHEET for 4-Bromopyridine Hydrobromide. TCI EUROPE N.V.
- GHS SDS for 2-BROMO-3-METHYLPYRIDINE. Chemstock.
- SAFETY DATA SHEET for 3-Bromo-4-methylpyridine. Thermo Fisher Scientific.
- 3-Bromo-4-methylpyridine Inform
- 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. BenchChem.
- Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. BenchChem.
- A Technical Guide to 3-Bromopyridine-D4 for Researchers and Drug Development Professionals. BenchChem.
- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi
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3-Bromo-4-picoline chemical structure and molecular weight
Technical Whitepaper: 3-Bromo-4-picoline
Executive Summary
3-Bromo-4-picoline (CAS: 3430-22-6), also known as 3-bromo-4-methylpyridine, is a critical heterocyclic building block in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of the pyridine ring: the electrophilic C3-bromine handle allows for palladium-catalyzed cross-coupling (Suzuki, Heck), while the C4-methyl group offers a site for benzylic functionalization or deprotonation. This dual-reactivity profile makes it an indispensable scaffold for synthesizing kinase inhibitors, receptor ligands (e.g., GABA_A), and proton pump inhibitors. This guide provides an in-depth technical analysis of its properties, synthesis, and application protocols.
Structural Characterization & Physiochemical Properties
The chemical utility of 3-bromo-4-picoline stems from its specific electronic environment. The nitrogen atom renders the ring electron-deficient, while the methyl group at C4 provides weak electron donation, modulating the reactivity at the C3 position.
Molecular Identity
| Property | Specification |
| IUPAC Name | 3-Bromo-4-methylpyridine |
| Common Name | 3-Bromo-4-picoline |
| CAS Registry Number | 3430-22-6 |
| Molecular Formula | C₆H₆BrN |
| Molecular Weight | 172.02 g/mol |
| SMILES | CC1=C(C=NC=C1)Br |
| InChI Key | GSQZOLXWFQQJHJ-UHFFFAOYSA-N |
Physical Data
| Parameter | Value | Note |
| Physical State | Liquid | Clear, colorless to light yellow/tan |
| Density | 1.549 g/mL | At 25 °C |
| Boiling Point | 199–200 °C | Atmospheric pressure |
| Refractive Index | n20/D 1.56 | |
| Flash Point | 79 °C (174 °F) | Closed cup |
| Solubility | Soluble | Chloroform, Methanol, Ethyl Acetate |
Spectroscopic Signatures
Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][2] The 3,4-substitution pattern breaks the symmetry of the pyridine ring, resulting in distinct signals.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.65 ppm (s, 1H, C2-H): Deshielded singlet due to proximity to both Nitrogen and Bromine.
-
δ ~8.35 ppm (d, 1H, C6-H): Doublet, deshielded by Nitrogen.
-
δ ~7.15 ppm (d, 1H, C5-H): Doublet, coupling with C6-H.
-
δ ~2.40 ppm (s, 3H, -CH₃): Characteristic methyl singlet.
-
Structural Visualization
Figure 1: Connectivity of 3-Bromo-4-picoline.[3][4] Note the C3-Br reactive handle.[3]
Synthetic Routes & Manufacturing
The synthesis of 3-bromo-4-picoline is non-trivial due to the need for regioselectivity. Direct bromination of 4-picoline often yields mixtures; therefore, catalytic or directed methods are preferred.
Method A: Aluminum Chloride Catalyzed Bromination (Industrial)
This is the most scalable route. 4-Picoline is treated with bromine in the presence of aluminum chloride (AlCl₃). The Lewis acid complexes with the pyridine nitrogen, activating the ring and directing bromination to the 3-position.
-
Reagents: 4-Picoline, AlCl₃, KBr, Br₂.
-
Conditions: High temperature (120 °C), 26 hours.
-
Yield: ~57–60%.
Method B: Sandmeyer Reaction (Laboratory Scale)
Starting from 2-amino-4-picoline or 4-methyl-3-aminopyridine, the amino group is converted to a diazonium salt and displaced by bromide.
-
Reagents: NaNO₂, HBr, CuBr.
-
Pros: High regioselectivity.
-
Cons: Multi-step preparation of the amine precursor.
Synthesis Workflow
Figure 2: Industrial Synthesis Workflow via AlCl3 Catalysis.
Reactivity Profile & Applications in Drug Discovery
3-Bromo-4-picoline is primarily used as a "coupling partner" in transition-metal catalyzed reactions.
Suzuki-Miyaura Cross-Coupling
The C3-Bromine bond is highly susceptible to oxidative addition by Palladium(0). This allows for the attachment of aryl or heteroaryl groups, creating biaryl scaffolds common in kinase inhibitors.
-
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Transmetallation: The boronic acid (R-B(OH)₂) transfers its organic group to the Pd center.
-
Reductive Elimination: The C-C bond forms, regenerating Pd(0).
-
Protocol: Standard Suzuki Coupling
-
Substrates: 3-Bromo-4-picoline (1.0 eq), Arylboronic acid (1.2 eq).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/S-Phos.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol.
-
Conditions: Heat to 90–100 °C under inert atmosphere (N₂/Ar) for 12–16 hours.
Mechanistic Pathway
Figure 3: Catalytic Cycle for Suzuki Coupling of 3-Bromo-4-picoline.
Handling, Safety, & Stability
As a halogenated pyridine, this compound requires strict adherence to safety protocols.[5][6][7]
-
Hazard Classification (GHS):
-
Storage:
-
Store in a cool, dry, well-ventilated place.[5]
-
Keep container tightly closed to prevent moisture absorption.
-
Incompatibilities: Strong oxidizing agents and strong acids.
-
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 817630, 3-Bromo-4-methylpyridine. Retrieved from [Link]
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In-Depth Technical Guide: Physical Properties & Handling of 3-Bromo-4-methylpyridine
Here is an in-depth technical guide on the physical properties and handling of 3-Bromo-4-methylpyridine.
Executive Summary
3-Bromo-4-methylpyridine (CAS: 3430-22-6) is a critical halogenated heterocyclic intermediate used extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the ortho-positioning of the bromine atom relative to the methyl group, providing a highly functionalizable scaffold for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a definitive reference for the physicochemical properties, structural characterization, and rigorous handling protocols required to maintain the integrity of this compound in high-stakes research environments.
Physicochemical Specifications
The following data aggregates experimental values from industrial certificates of analysis (CoA) and peer-reviewed literature.
Core Physical Data
| Property | Value / Description | Condition / Note |
| Physical State | Liquid (may crystallize at low temps) | Standard Temperature & Pressure (STP) |
| Appearance | Colorless to light yellow/tan | Darkens upon oxidation/light exposure |
| Boiling Point | 199–200 °C | @ 760 mmHg |
| Density | 1.549 g/mL | @ 25 °C |
| Refractive Index ( | 1.560 – 1.564 | @ 20 °C |
| Flash Point | 79.4 °C (175 °F) | Closed Cup |
| Melting Point | < 25 °C (Low-melting solid) | Often supercools; treat as liquid |
| pKa (Predicted) | ~3.54 | Pyridine nitrogen basicity |
| Solubility | Soluble | Methanol, Chloroform, DCM, Ethyl Acetate |
| Water Solubility | Low / Immiscible | Forms biphasic layers with aqueous media |
Thermodynamic & Safety Parameters
-
Vapor Pressure: Low at room temperature; increases significantly >100 °C.
-
Thermal Stability: Stable under nitrogen; susceptible to degradation (N-oxide formation) under prolonged aerobic exposure at elevated temperatures.
-
Combustibility: Classified as a Combustible Liquid (Class IIIA).
Structural Characterization
Accurate identification is paramount. The following spectral signatures are diagnostic for 3-Bromo-4-methylpyridine.
H NMR Spectroscopy (400 MHz, CDCl )
The substitution pattern (3,4-disubstituted) breaks the symmetry of the pyridine ring, resulting in three distinct aromatic signals and one aliphatic singlet.
- ~8.65 ppm (s, 1H, C2-H): The most deshielded proton due to the combined inductive effect of the adjacent Nitrogen and Bromine. Appears as a singlet (or fine doublet due to long-range coupling).
-
~8.35 ppm (d, 1H, C6-H): Deshielded by the Nitrogen (
-position) but less affected by the Bromine than C2. -
~7.15 ppm (d, 1H, C5-H): The most shielded aromatic proton (
-position to Nitrogen). -
~2.45 ppm (s, 3H, -CH
): Methyl group singlet, slightly deshielded compared to toluene due to the electron-deficient pyridine ring.
Infrared (IR) Spectroscopy
-
C-H Stretch (Aromatic): 3000–3100 cm
(Weak) -
C-H Stretch (Aliphatic): 2900–2980 cm
(Methyl group) -
C=N / C=C Ring Stretch: 1580, 1470 cm
(Characteristic Pyridine skeletal bands) -
C-Br Stretch: 600–700 cm
(Fingerprint region)
Synthesis & Purification Workflows
The synthesis of 3-Bromo-4-methylpyridine typically proceeds via electrophilic aromatic substitution or functional group interconversion (Sandmeyer reaction). The Direct Bromination route is preferred for scale-up due to reagent availability.
Route A: Direct Bromination (Lewis Acid Catalyzed)
This method utilizes Aluminum Chloride (
Protocol:
-
Complexation: 4-Methylpyridine is added to
(neat or in solvent) to form an activated complex. -
Bromination: Elemental Bromine (
) is added dropwise at elevated temperature (100–120 °C). -
Quench: The mixture is poured onto ice/alkali to liberate the free base.
-
Isolation: Steam distillation is highly effective for separating the product from inorganic salts and polymeric byproducts.
Route B: Sandmeyer Reaction
Starting from 3-amino-4-methylpyridine (obtained via nitration/reduction of 4-picoline), this route offers higher regioselectivity but involves hazardous diazonium intermediates.
Purification Logic
-
Distillation: Due to the high boiling point (200 °C) and potential for discoloration, vacuum distillation is the gold standard for purification.
-
Chromatography: For small-scale research samples, silica gel chromatography (Hexanes:EtOAc 8:2) removes trace isomers.
Visual Workflow: Synthesis & Isolation
Figure 1: Industrial synthesis workflow via direct bromination, highlighting the critical steam distillation step for purity.
Handling, Stability & Safety
As a halogenated pyridine, this compound presents specific hazards that must be mitigated through engineering controls.
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
-
H227: Combustible liquid.
Storage Protocols
-
Atmosphere: Store under Argon or Nitrogen . The electron-rich nature of the methyl-pyridine system makes it susceptible to slow N-oxidation over months of air exposure.
-
Temperature: Cool, dry place (2–8 °C recommended for long-term storage) to prevent darkening.
-
Container: Amber glass with Teflon-lined caps to prevent photochemical degradation and leaching.
Spill Management
-
Small Spills: Absorb with vermiculite or sand. Do not use sawdust (combustibility risk).
-
Neutralization: Wash the area with dilute sodium bicarbonate solution.
Applications in Drug Discovery
3-Bromo-4-methylpyridine is a "privileged scaffold" in medicinal chemistry. The bromine atom serves as a handle for C-C and C-N bond formation, while the pyridine nitrogen provides a hydrogen bond acceptor motif crucial for kinase and enzyme inhibition.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (e.g., PDE4 inhibitors).
-
Buchwald-Hartwig Amination: Coupling with amines to generate aminopyridines.
-
Lithiation/Exchange: Treatment with
-BuLi generates the 3-lithio species, allowing introduction of formyl (DMF) or carboxyl (CO2) groups.
Visual Pathway: Synthetic Utility
Figure 2: Divergent synthetic pathways utilizing the C-Br handle for library generation in drug discovery.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 817630, 3-Bromo-4-methylpyridine. Retrieved from [Link]
Sources
Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Methyl-4-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Hazard Profile
3-Methyl-4-Bromopyridine, also known as 3-Bromo-4-picoline, is a halogenated pyridine derivative frequently utilized as a building block in the synthesis of complex organic molecules, particularly in pharmaceutical research and development. Its utility, however, is matched by a distinct hazard profile that necessitates a thorough understanding and rigorous adherence to safety protocols.
A critical analysis of its Safety Data Sheet (SDS) reveals a multi-faceted risk profile. The compound is classified as a combustible liquid and is associated with significant health hazards upon exposure.[1][2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][6] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [3][6] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | [6] |
| Flammable Liquids | 4 | H227: Combustible liquid | [1][2] |
The Globally Harmonized System (GHS) pictograms associated with this compound are the exclamation mark (GHS07), signifying skin and eye irritation, acute toxicity (harmful), and respiratory tract irritation. The causality is clear: the chemical's reactivity can lead to localized tissue damage upon contact and systemic effects if ingested or inhaled. The respiratory irritation potential underscores the volatility of the compound, especially when heated.[7]
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling this compound is the minimization of exposure. This is achieved through a multi-layered approach, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood to control vapor inhalation.[8] The combustible nature of the liquid also dictates that it must be kept away from heat, sparks, open flames, and other ignition sources.[1][8][9] Electrical equipment used in the vicinity should be intrinsically safe or explosion-proof.
Personal Protective Equipment: A Non-Negotiable Barrier
The choice of PPE is not arbitrary; it is a direct response to the identified hazards.
-
Eye and Face Protection: Given the risk of serious eye irritation, chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory.[8][9][10] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: Impervious gloves must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1] After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and hands should be thoroughly washed.[1][10] A lab coat or other protective clothing is also required to prevent skin contact.[8]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge (Type A) is necessary.[9]
Safe Handling and Storage Protocols
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8]
-
Dispensing: When transferring the liquid, use spark-proof tools and ground all containers to prevent the buildup of electrostatic charge.[1][8]
-
Heating: If heating is required, it must be done with extreme caution. Use a water bath or heating mantle with precise temperature control. Never heat directly with an open flame.[1]
-
Awareness: Avoid breathing vapors or mist.[1] Do not allow the chemical to come into contact with skin or eyes.[4]
Storage:
The key to safe storage is segregation and environmental control.
-
Store away from incompatible materials, such as strong oxidizing agents.[8][9]
-
The storage area should be locked to restrict access to authorized personnel only.[1][11]
Emergency Procedures: A Systematic Response
In the event of an exposure or spill, a calm and systematic response is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately remove all contaminated clothing and flush the skin with plenty of soap and water. If irritation persists, seek medical attention.[1][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Contain: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not let the product enter drains.[1]
-
Collect: Carefully collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not mix with other waste.[1] Uncleaned containers should be treated as the product itself.[1] All disposal practices must be in accordance with local, state, and federal regulations.[9]
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its chemical properties and associated hazards. By implementing robust engineering controls, mandating the correct use of personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can mitigate the risks and leverage the synthetic utility of this valuable compound. This guide serves as a foundational document to be integrated into a comprehensive laboratory safety program.
References
-
PubChem. (n.d.). 3-Bromo-4-methylpyridine. Retrieved from [Link]
-
Chemstock. (n.d.). 2-BROMO-3-METHYLPYRIDINE GHS Safety Data Sheet. Retrieved from [Link]
-
TCI AMERICA. (n.d.). 3-Bromo-4-methylpyridine. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Bromopyridine, 99%. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylpyridine. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-Bromo-4-methylpyridine | 3430-22-6 | TCI AMERICA [tcichemicals.com]
- 3. 3-Bromo-4-methylpyridine | 3430-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemstock.ae [chemstock.ae]
- 5. 4-Bromo-3-methylpyridine | C6H6BrN | CID 428351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
3-Methyl-4-Bromopyridine boiling point and density values
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-Bromopyridine
For professionals engaged in the fields of medicinal chemistry, synthetic organic chemistry, and drug development, a precise understanding of the physical properties of key intermediates is paramount. This compound (CAS No. 3430-22-6), also known as 3-Bromo-4-picoline, is a critical heterocyclic building block utilized in the synthesis of a wide array of pharmaceutical agents and specialty chemicals.[1][2] Its utility as a precursor for proton pump inhibitors and phosphodiesterase type 4 (PDE4) inhibitors underscores its significance in modern drug discovery.[2][3]
This guide provides a detailed examination of two fundamental physical constants of this compound: its boiling point and density. We will explore the reported values for these properties, the methodologies for their accurate experimental determination, and the underlying scientific principles that govern these measurements. The objective is to equip researchers and scientists with the authoritative data and field-proven insights necessary for the safe handling, reaction optimization, and process scale-up of this versatile compound.
Core Physicochemical Data of this compound
The physical state of this compound is typically described as a clear, colorless to light yellow or tan liquid under standard laboratory conditions.[1][2][3] However, it has also been reported as a white to off-white crystalline solid, which may reflect differences in purity or observation temperature.[4] A comprehensive summary of its key physical properties is presented below.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 199-200 °C | Atmospheric Pressure | [3][4][5] |
| 76 °C | 10 mmHg | [1][6] | |
| Density | 1.549 g/mL | 25 °C | [2][3] |
| 1.53 g/mL | 20 °C (Specific Gravity) | [1][6] | |
| Molecular Formula | C₆H₆BrN | - | [5] |
| Molecular Weight | 172.02 g/mol | - | [7] |
| CAS Number | 3430-22-6 | - | [8] |
Table 1: Summary of key physicochemical properties for this compound.
The significant difference between the boiling point at atmospheric pressure and under reduced pressure (10 mmHg) is a critical consideration for purification. Distillation at lower pressures allows the compound to vaporize at a much lower temperature, which is essential for preventing thermal degradation of the material.
The Principle and Practice of Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is highly sensitive to changes in atmospheric pressure. Therefore, any rigorous experimental determination must control or accurately measure this variable.
Experimental Workflow: Distillation Method
A standard and reliable method for determining the boiling point of a liquid like this compound is through distillation. This technique also serves as the primary method for its purification.
Caption: Workflow for Boiling Point Determination via Distillation.
Step-by-Step Protocol for Boiling Point Determination
-
Apparatus Assembly: Assemble a standard distillation apparatus using clean, dry glassware. The distilling flask should be appropriately sized so the sample fills it to about one-half to two-thirds of its volume.
-
Sample Preparation: Charge the distilling flask with this compound and add a few boiling chips or a magnetic stir bar. This is a critical step to prevent "bumping" (sudden, violent boiling) and ensure smooth vaporization.
-
Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This placement ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid, not the liquid itself.
-
Heating and Observation: Begin heating the flask gently. As the liquid boils, vapor will rise and enter the condenser. Observe the temperature reading. The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively distilling.
-
Pressure Recording: For atmospheric distillation, record the barometric pressure. For vacuum distillation, record the pressure from the manometer. This is non-negotiable for data accuracy. The reported boiling point of 76 °C at 10 mmHg highlights the compound's suitability for vacuum distillation to avoid the high temperatures (199-200 °C) required at atmospheric pressure, which could lead to decomposition.[1][6]
The Principle and Practice of Density Determination
Density is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V). For liquids, it is highly dependent on temperature. An increase in temperature generally causes a decrease in density due to volume expansion. Therefore, precise temperature control is the cornerstone of accurate density measurement.
Experimental Workflow: Pycnometer Method
The pycnometer, or specific gravity bottle, is a highly accurate device for determining the density of a liquid by precisely measuring a fixed volume.
Caption: Workflow for Density Determination using a Pycnometer.
Step-by-Step Protocol for Density Determination
-
Calibration of Pycnometer Volume:
-
Thoroughly clean and dry a pycnometer of known nominal volume.
-
Weigh the empty, dry pycnometer on an analytical balance to at least four decimal places.
-
Fill the pycnometer with degassed, deionized water and place it in a temperature-controlled water bath until it equilibrates to a precise temperature (e.g., 25.0 °C, as specified in the literature).[3]
-
Ensure the capillary stopper is properly seated and any excess water is carefully wiped from the outside.
-
Weigh the water-filled pycnometer.
-
Calculate the exact volume of the pycnometer using the known density of water at that temperature. This calibration step is crucial as it accounts for any minor imperfections in the glassware manufacturing.
-
-
Measurement of Sample:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound.
-
Bring the sample-filled pycnometer to the same precise temperature (25.0 °C) in the water bath.
-
Seat the stopper, wipe the exterior, and weigh the pycnometer.
-
-
Calculation:
-
Subtract the mass of the empty pycnometer from the mass of the sample-filled pycnometer to get the mass of the sample.
-
Divide the mass of the sample by the calibrated volume of the pycnometer to obtain the density. The reported value of 1.549 g/mL at 25 °C serves as an authoritative benchmark for this measurement.[2]
-
Influence of Purity on Physical Properties
It is imperative for researchers to recognize that impurities can significantly alter the boiling point and density of a substance. For boiling point, impurities can cause a boiling range rather than a sharp boiling point. For density, even small amounts of a less dense solvent (e.g., from a synthesis workup) can lead to an erroneously low measured value. The synthesis of this compound often involves the bromination of 4-methylpyridine, followed by purification steps like distillation and column chromatography to remove unreacted starting materials and byproducts.[2][3][9] Verifying purity via methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy is a prerequisite for any definitive physical property determination.
Safety Considerations
When conducting these experimental determinations, adherence to safety protocols is essential. This compound is classified as an irritant, causing skin, eye, and respiratory irritation (H315, H319, H335). All handling and experimental work should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
References
-
Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Ningbo Inno Pharmchem Co., Ltd.3
-
3-Bromo-4-methylpyridine 3430-22-6. Guidechem.4
-
3-Bromo-4-methylpyridine 96% 3430-22-6. Sigma-Aldrich.Link
-
3-Bromo-4-methylpyridine. Chem-Impex International.Link
-
3-Bromo-4-methylpyridine 96% 3430-22-6. Sigma-Aldrich.Link
-
3-Bromo-4-methylpyridine (CAS 3430-22-6). ChemicalBook.Link
-
3-Bromo-4-methylpyridine, 96%, CAS 3430-22-6. Otto Chemie Pvt Ltd.Link
-
3-Bromo-4-methylpyridine. Ambeed.Link
-
3-Bromo-4-methylpyridine synthesis. ChemicalBook.Link
-
3-Bromo-4-methylpyridine. CAS Common Chemistry.Link
-
3-Bromo-4-methylpyridine | C6H6BrN. PubChem.Link
-
4-Bromo-3-methylpyridine. Chemsrc.Link
-
Method for preparing 3-bromo-4-methylpyridine. Google Patents.Link
-
3-Bromo-4-methylpyridine. Tokyo Chemical Industry Co., Ltd.Link
Sources
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- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. Manufacturers of 3-Bromo-4-methylpyridine, 96%, CAS 3430-22-6, B 2767, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. 3-Bromo-4-methylpyridine | 3430-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Technical Procurement & Handling Guide: High Purity 4-Bromo-3-Methylpyridine
CAS: 10168-00-0 | Formula: C₆H₆BrN | MW: 172.02 g/mol Synonyms: 3-Methyl-4-bromopyridine; 4-Bromo-3-picoline[1]
Part 1: Executive Summary & Strategic Importance
In the landscape of modern drug discovery, 4-Bromo-3-methylpyridine (CAS 10168-00-0) serves as a critical heteroaromatic scaffold, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Unlike its more common isomer (3-bromo-4-methylpyridine), this specific regioisomer offers a unique vector for substitution at the C4 position while maintaining a steric handle at C3, influencing the binding affinity in active pockets of enzymes like PDE4 and p38 MAP kinase .
Critical Disambiguation: Researchers often confuse this compound with 3-Bromo-4-methylpyridine (CAS 3430-22-6) .
-
Target Compound: 4-Bromo-3-methylpyridine (Methyl @ C3, Bromo @ C4). CAS: 10168-00-0 .[1][2][3][4][5][6]
-
Common Isomer: 3-Bromo-4-methylpyridine (Bromo @ C3, Methyl @ C4). CAS: 3430-22-6 .[7]
-
Impact: Using the wrong isomer will result in a complete failure of Structure-Activity Relationship (SAR) models due to the altered vector of the pyridine nitrogen lone pair relative to the bromine handle.
Part 2: Market Analysis - Suppliers & Pricing
The supply chain for CAS 10168-00-0 is more constrained than its isomers due to the complexity of its regioselective synthesis. High-purity (>97%) material is typically manufactured via the N-oxide route to avoid regio-contamination.
Tier 1: Validated Suppliers (High Purity / Documentation)
These suppliers are recommended for GLP/GMP campaigns where Certificate of Analysis (CoA) traceability is mandatory.
| Supplier | Grade | Purity | Pack Size | Est. Price (USD) | Stock Status |
| BLD Pharm | Research | >97% | 1g, 5g, 25g | $45 - $120 / 5g | Intermittent |
| Santa Cruz (SCBT) | Proteomics | >95% | 1g, 5g | $180 / 5g | In Stock |
| Matrix Fine Chem | Swiss Quality | >98% | Bulk (kg) | Inquiry Only | Lead Time: 2-4 wks |
| Ambeed | Standard | 97% | 1g - 100g | $30 / 1g | In Stock |
Tier 2: Bulk Distributors (Cost-Effective / Higher Risk)
Suitable for early-stage exploratory chemistry where recrystallization is an option.
-
ChemicalBook Aggregators (e.g., 3B Pharmachem, JinYan): Prices can drop to
800/kg for bulk orders, but batch-to-batch variation in isomeric purity (3-bromo vs 4-bromo) is a known risk.
Procurement Strategy: For catalytic cross-coupling (Suzuki/Buchwald), trace metal content is as critical as organic purity. Tier 1 suppliers typically guarantee <20 ppm Pd/Cu residues, whereas Tier 2 sources may require metal scavenging (e.g., QuadraPure™) prior to use.
Part 3: Technical Profile & Synthesis Logic
The "High Purity" Synthesis Route
To achieve >98% purity without difficult chromatographic separation of isomers, the N-Oxide / Nitro Reduction pathway is the industry standard. Direct bromination of 3-picoline yields inseparable mixtures.
Pathway Logic:
-
Oxidation: 3-Picoline is oxidized to its N-oxide to activate the C4 position.
-
Nitration: Electrophilic substitution places a nitro group at C4 (para to N-oxide).
-
Reduction: Nitro group reduced to amine.
-
Sandmeyer: Diazotization and bromination yield the specific 4-bromo-3-methyl regioisomer.
Figure 1: Regioselective synthesis workflow ensuring high isomeric purity. The Sandmeyer step is the critical control point for preventing phenolic impurities.
Critical Impurity Profile
When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for:
-
4-Hydroxy-3-methylpyridine: A hydrolysis byproduct from the Sandmeyer reaction. Effect: Poisons Pd-catalysts in subsequent coupling reactions.
-
3-Methylpyridine N-oxide: Residual starting material from early steps. Effect: Alters stoichiometry in lithiation reactions.
-
Isomeric Contamination: <0.5% of 2-bromo-3-methylpyridine (from non-selective nitration).
Part 4: Quality Control Protocol (Self-Validating System)
To validate supplier claims, implement this standardized HPLC protocol upon receipt of goods.
Method: Reverse Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 12 minutes.
-
Detection: UV @ 254 nm (aromatic) and 220 nm (amide/impurities).
-
Flow Rate: 1.0 mL/min.
Acceptance Criteria:
-
Main Peak RT: ~6.5 - 7.2 min (varies by system).
-
Purity Threshold: Area% > 97.0%.
-
Phenolic Impurity: No peak at ~3.0 min (more polar 4-hydroxy species).
Part 5: Handling & Safety (EHS)
Hazard Classification (GHS):
Storage Protocol:
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Store under Argon/Nitrogen. Pyridine halides can darken (N-oxidation/photolysis) upon prolonged exposure to air and light.
-
Incompatibility: Strong oxidizing agents and strong acids.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 428351, 4-Bromo-3-methylpyridine. Retrieved from [Link]
- Google Patents.Method for preparing 3-bromo-4-methylpyridine (CN104945314A). (Note: Patent title uses alternative naming, but describes relevant Sandmeyer chemistry).
Sources
- 1. 4-Bromo-3-methylpyridine | C6H6BrN | CID 428351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BROMO-3-METHYLPYRIDINE | CAS 10168-00-0 [matrix-fine-chemicals.com]
- 3. 4-Bromo-3-methylpyridine HBR | CAS 1185658-26-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-Bromo-3-methylpyridine | CAS#:10168-00-0 | Chemsrc [chemsrc.com]
- 5. 10168-00-0|4-Bromo-3-methylpyridine|BLD Pharm [bldpharm.com]
- 6. 4-Bromo-3-methylpyridine | 10168-00-0 [chemicalbook.com]
- 7. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 8. fishersci.at [fishersci.at]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
efficient synthesis of 3-Methyl-4-Bromopyridine from 4-methylpyridine
Application Note: Efficient Synthesis of 3-Bromo-4-Methylpyridine from 4-Methylpyridine
Part 1: Executive Summary & Strategic Analysis
1.1 Nomenclature & Target Clarification This guide details the synthesis of 3-Bromo-4-methylpyridine (CAS: 3430-22-6) starting from 4-methylpyridine (4-picoline). Critical Note: The request specified "3-Methyl-4-Bromopyridine" from "4-methylpyridine."[1][2][3][4] In standard IUPAC nomenclature, starting with 4-methylpyridine fixes the methyl group at the C4 position. Direct bromination occurs at the C3 position due to the ortho-directing effect of the methyl group and the beta-directing effect of the pyridine nitrogen. Thus, the product is 3-Bromo-4-methylpyridine .[1][2][4][5][6] Synthesizing this compound (methyl at C3, bromine at C4) would require starting from 3-methylpyridine and utilizing N-oxide activation strategies, which contradicts the requested starting material.
1.2 Chemical Strategy: Electrophilic Aromatic Substitution (EAS) The direct bromination of pyridine rings is historically challenging due to the electron-deficient nature of the heterocycle. However, the presence of the methyl group at C4 activates the ring slightly.
-
Regioselectivity: The C3 position is favored because it is ortho to the activating methyl group and beta (meta-like) to the deactivating nitrogen.
-
Method Selection: While Sandmeyer reactions (via 3-amino-4-methylpyridine) offer high purity, they are atom-inefficient (4 steps). This protocol focuses on the Direct Bromination in Oleum (Fuming H₂SO₄) , which is the industrial standard for "efficiency," offering a single-step transformation with yields >65% on scale.
Part 2: Detailed Experimental Protocols
Method A: High-Efficiency Direct Bromination (Oleum Route)
Recommended for Scale-Up and Maximum Throughput.
Reagents & Equipment:
-
Precursor: 4-Methylpyridine (4-Picoline), >98% purity.[1]
-
Solvent/Catalyst: 20% Oleum (Fuming Sulfuric Acid).
-
Reagent: Elemental Bromine (Br₂).[7]
-
Equipment: Hastelloy or Glass-lined reactor (due to corrosive nature), high-efficiency reflux condenser, caustic scrubber for HBr/SO₂ off-gas.
Step-by-Step Protocol:
-
Preparation (0:00 - 1:00):
-
Bromination (1:00 - 16:00):
-
Heat the mixture to 160°C .
-
Begin subsurface addition of Bromine (1.8 equiv) over 4–6 hours.
-
Note: High temperature is required to overcome the activation energy of the deactivated pyridine ring.
-
Maintain temperature at 160–170°C for an additional 10–12 hours after addition is complete.
-
-
Quench & Workup (16:00 - 20:00):
-
Cool reaction mass to 25°C.
-
Pour the reaction mass slowly onto crushed ice (exothermic).
-
Adjust pH to 10–11 using Sodium Carbonate (Na₂CO₃) or 50% NaOH.
-
Critical: Ensure pH is strongly basic to liberate the free base pyridine from its salt.
-
-
Purification:
Yield: 60–66% Purity: >98% (GC)
Method B: Lewis Acid Catalyzed Bromination (Lab Scale)
Recommended for smaller batches requiring milder conditions.
Protocol Summary:
-
Mix 4-Methylpyridine (1.0 equiv) with AlCl₃ (1.3 equiv) and KBr (0.2 equiv).
-
Heat to 120°C .
-
Add Bromine (1.3 equiv) dropwise over 1 hour.[1]
-
Stir at 120°C for 24 hours.
-
Quench on ice, neutralize, and extract with Ethyl Acetate.
-
Purify via column chromatography (Petroleum Ether:Ethyl Acetate 6:1).
Yield: ~57% Advantage: Avoids Oleum; safer for standard glass fume hoods.
Part 3: Visualization & Logic
Reaction Mechanism & Pathway
The following diagram illustrates the regioselective logic and the reaction flow.
Figure 1: Mechanistic pathway for the regioselective bromination of 4-methylpyridine.
Process Workflow (Industrial Scale)
Figure 2: Step-by-step process workflow for the Oleum-mediated synthesis.
Part 4: Data Analysis & Quality Control
Table 1: Comparison of Synthetic Routes
| Parameter | Method A: Oleum (Recommended) | Method B: AlCl₃ Catalysis | Method C: Sandmeyer Route |
| Reaction Type | Direct EAS | Lewis Acid Catalyzed EAS | Diazotization |
| Steps | 1 | 1 | 4 (Nitration -> Red -> Diazo -> Bromination) |
| Yield | 60–66% | ~57% | ~40% (Overall) |
| Temp | 160°C | 120°C | 0–5°C (Final step) |
| Scalability | High (Industrial) | Moderate | Low (Waste intensive) |
| Major Impurity | Unreacted 4-picoline | Dibromo-species | Phenolic byproducts |
Quality Control Specifications:
-
NMR Validation:
-
1H NMR (CDCl3): Look for singlet methyl peak (~2.4 ppm), and characteristic pyridine splitting. The C2-H (s) and C6-H (d) signals will confirm the 3,4-substitution pattern.
-
References
- Preparation of 3-bromo-4-picoline (Industrial Oleum Method). Patent CN100460394C. Google Patents.
-
Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. Available at: [Link]
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 6. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Methyl-4-Bromopyridine
Introduction: The Strategic Importance of 3-Methyl-4-Bromopyridine in Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecules.[1][2] Within this context, the coupling of heteroaryl halides is of paramount importance, as substituted heterocyclic scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[4]
This compound is a valuable building block, offering a strategic entry point for the synthesis of highly functionalized pyridine derivatives. However, the presence of the pyridine nitrogen introduces specific challenges not typically encountered with simple aryl halides. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, a carefully optimized set of reaction conditions is not merely beneficial but essential for achieving high yields and reproducibility.
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound, grounded in mechanistic principles and field-proven methodologies. We will explore the critical parameters, offer a detailed experimental protocol, and provide insights for troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered on a palladium complex.[1][5][6] Understanding this mechanism is crucial for rationalizing the role of each reaction component and for troubleshooting suboptimal results. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle and results in the formation of a Pd(II) complex.[2][5] The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[2][3][5]
-
Transmetalation: The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the organoboron reagent by a base.[7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters for this compound
Success in coupling this compound hinges on the judicious selection of four key parameters: the catalyst system, base, solvent, and the nature of the boron reagent.
The Catalyst System: Palladium Precursor and Ligand
The catalyst system is the most critical factor. While many palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄), the choice of ligand is what dictates success with a potentially inhibitory substrate like a pyridine.[8]
-
Rationale: The pyridine nitrogen can act as a ligand itself, coordinating to the palladium center and displacing the desired phosphine ligands, leading to catalyst deactivation. To overcome this, ligands must be employed that are both highly electron-donating and sterically bulky.
-
Expertise & Experience:
-
Electron-rich ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step.
-
Bulky ligands create a sterically hindered environment around the palladium, which not only favors the reductive elimination step but also helps prevent the formation of inactive palladium dimers and discourages coordination by the pyridine substrate.
-
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: Ligands such as SPhos, XPhos, and RuPhos are often the first choice for challenging heteroaryl couplings. Their bulk and electron-donating properties are ideal for this transformation.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are even stronger electron donors than phosphines and form very stable palladium complexes, making them highly effective and robust for difficult couplings.[2][9]
-
Pre-catalysts: Using well-defined pre-catalysts (e.g., XPhos Pd G3) can improve reproducibility by ensuring the efficient in-situ generation of the active Pd(0) species.
-
The Base: Activating the Coupling Partner
The base plays a crucial role in the transmetalation step but can also contribute to side reactions if chosen improperly.
-
Rationale: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation to occur.[7]
-
Expertise & Experience:
-
Potassium Phosphate (K₃PO₄): This is often an excellent choice for heteroaryl couplings. It is a moderately strong, non-nucleophilic base that is effective in a range of solvents and minimizes base-sensitive side reactions.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are also widely used. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective than K₂CO₃, albeit at a higher cost.
-
Hydroxides (NaOH, KOH): Strong bases like hydroxides should be used with caution as they can promote undesired side reactions, including protodeboronation of the boronic acid coupling partner.[10]
-
The Solvent: The Reaction Medium
The solvent must solubilize the reactants and be compatible with the catalyst system at the required reaction temperature.
-
Rationale: The polarity and coordinating ability of the solvent can influence catalyst activity and stability.
-
Expertise & Experience:
-
Aqueous Mixtures: A mixture of an organic solvent with water is highly common and often essential for dissolving the inorganic base. Popular choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[11]
-
Degassing is Critical: All palladium-catalyzed cross-coupling reactions must be performed under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the Pd(0) catalyst. Solvents must be rigorously degassed before use, typically by sparging with an inert gas for 20-30 minutes or via several freeze-pump-thaw cycles.[12][13]
-
The Boron Reagent: Stability and Reactivity
While boronic acids are most common, their stability can be a concern.
-
Rationale: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yield.[14]
-
Expertise & Experience:
-
Boronate Esters: Pinacol esters (Bpin) or neopentyl glycol esters are often more stable than their corresponding boronic acids, resisting protodeboronation and having a longer shelf-life.
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are often used to circumvent the instability of certain boronic acids.[15] They are activated under the reaction conditions to participate in the coupling.
-
Comparative Reaction Conditions
The following table summarizes various reported conditions for Suzuki-Miyaura couplings involving bromopyridine substrates, providing a valuable starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | Moderate | [16] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | High | (General Buchwald) |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | High | (General Buchwald) |
| PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | Variable | [13] |
| Na₂PdCl₄ (0.1) | Sulfonated Fluorenylphosphine (0.2) | K₂CO₃ (3.2) | H₂O | 100 | >98 | [17] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Boronate Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or Pd(OAc)₂ (1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol% if using Pd(OAc)₂)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Figure 2. Standard workflow for Suzuki-Miyaura coupling experiments.
Step-by-Step Procedure:
-
System Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 172 mg), the arylboronic acid (e.g., 1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol, 424 mg), and the palladium catalyst/ligand (e.g., XPhos Pd G3, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane, 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the specified time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Trustworthiness: A Self-Validating System
The protocol's integrity relies on systematic validation.
-
Control Reaction: Run the reaction without the palladium catalyst. No product formation should be observed, confirming the catalyst's essential role.
-
Monitoring: Consistent monitoring via LC-MS allows for tracking product formation and the disappearance of starting materials, validating the reaction's progress and helping to identify potential stalls or side-product formation.
-
Characterization: The final product's identity and purity must be confirmed unequivocally by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Royal Society of Chemistry. [Link]
-
Highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. (2007, October 5). RSC Publishing. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). National Center for Biotechnology Information. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). ResearchGate. [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023, January 9). Faraday Discussions (RSC Publishing). [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7). ResearchGate. [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. (2025, June 14). [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20). [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. [Link]
-
Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. (n.d.). ChemRxiv. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. [Link]
Sources
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- 16. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
palladium-catalyzed cross-coupling of 3-Methyl-4-Bromopyridine
An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 3-Methyl-4-Bromopyridine
Abstract
This document provides a comprehensive guide for the palladium-catalyzed cross-coupling of this compound, a critical heterocyclic building block in modern chemistry. Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making efficient and selective methods for their functionalization a key focus of research and development.[1][2][3] This guide delves into the nuances of coupling reactions involving this specific substrate, addressing the electronic and steric challenges posed by the pyridine nitrogen and the adjacent methyl group. We present detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, supported by mechanistic insights and troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 3,4-Substituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, prized for its ability to enhance biochemical potency, improve metabolic stability, and resolve issues with protein binding and permeability.[4][5] Its presence in numerous FDA-approved drugs, such as the anti-tuberculosis agent isoniazid and the cancer therapeutic crizotinib, underscores its importance.[2][4] Specifically, the 3-methyl-4-substituted pyridine motif allows for the creation of complex, three-dimensional structures that can effectively probe biological targets. The C4 position of the pyridine ring is often more reactive than the C2 or C3 positions, making this compound a valuable and versatile starting material for introducing a wide array of functional groups.[6]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile set of tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[7][8][9] The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, has revolutionized organic synthesis.[7][10][11] This guide focuses on the practical application of these Nobel-winning transformations to this compound.
The General Mechanism: A Unified Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[8][9] The cycle is generally initiated by the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species.
The three key steps are:
-
Oxidative Addition: The active, low-valent Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a square-planar Pd(II) complex.[8][12]
-
Transmetalation (for Suzuki, Stille, etc.) or Olefin/Alkyne Coordination/Insertion (for Heck/Sonogashira): The second coupling partner transfers its organic group to the palladium center, displacing the halide.[8][13] For Heck and Sonogashira reactions, the unsaturated partner coordinates to the palladium and then inserts into the Pd-C bond.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]
Causality in Catalyst Selection for Pyridine Substrates
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[14] Furthermore, the electron-deficient nature of the pyridine ring can influence the kinetics of the catalytic cycle.[6] Therefore, the choice of ligand is critical. Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often required.[15][16] These ligands stabilize the Pd(0) state, promote the oxidative addition step, and accelerate the final reductive elimination, preventing catalyst decomposition.[15]
Application Protocols for this compound
The following protocols are designed as robust starting points for experimentation. Researchers should note that optimization of catalyst loading, ligand, base, solvent, and temperature may be necessary for specific coupling partners.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions.[7][8] It is an exceptionally powerful tool for creating biaryl structures, which are common in pharmaceutical compounds.[11][17]
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 172 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).
-
Catalyst/Ligand Addition: In a separate vial, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg) or a combination of Pd(OAc)₂ (0.03 mmol, 6.7 mg) and a suitable ligand like SPhos (0.06 mmol, 25 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[17]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, 5 mL) via syringe. Degassing the solvent removes dissolved oxygen which can impair catalyst activity.[17]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are often more stable but require in situ reduction. Pd(0) sources are directly active. |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, crucial for electron-deficient pyridines.[15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid, facilitating transmetalation. The choice can impact reaction rate and is often empirically optimized.[11][12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.[11] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle. |
Heck Reaction: Formation of Substituted Alkenes
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[10][18] The reaction is highly valuable for synthesizing complex organic molecules and natural products.[19]
-
Vessel Preparation: Charge a sealable reaction tube with this compound (1.0 mmol, 172 mg) and the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 4.5 mg).
-
Ligand Addition: Add a suitable phosphine ligand, for example, triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add a degassed solvent such as N,N-Dimethylformamide (DMF, 4 mL), the alkene (e.g., butyl acrylate, 1.5 mmol, 192 mg), and a base (e.g., triethylamine (Et₃N), 2.0 mmol, 202 mg).
-
Reaction: Seal the tube tightly and heat the mixture to 100-130 °C with stirring for 12-24 hours. A recent study demonstrated enhanced reactivity at 130 °C for Heck couplings with 3-bromopyridine.[20]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precatalyst. |
| Ligand | PPh₃, P(o-tol)₃ | The choice of ligand can influence regioselectivity (linear vs. branched product) in the olefin insertion step. |
| Base | Et₃N, K₂CO₃, DBU | The base is required to neutralize the HBr generated during the catalytic cycle and regenerate the Pd(0) catalyst.[10] |
| Solvent | DMF, Acetonitrile, Dioxane | Aprotic polar solvents are typically used to ensure solubility of the reagents. |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, which are prevalent in pharmaceuticals. It provides a general and mild method for synthesizing aryl amines from aryl halides, overcoming the limitations of classical methods.[13]
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 172 mg), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and a specialized phosphine ligand (e.g., BINAP, 0.04 mmol, 25 mg) to a Schlenk tube.[21][22]
-
Reagent Addition: Add anhydrous, deoxygenated toluene (5 mL) followed by benzylamine (1.2 mmol, 129 mg).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common precatalysts that form the active Pd(0) species under the reaction conditions. |
| Ligand | BINAP, XantPhos, Buchwald Ligands | Bulky, electron-donating ligands are essential to facilitate the reductive elimination of the C-N bond, which is often the turnover-limiting step.[13] |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are crucial to prevent quenching of the strong base and interference with the catalyst. |
| Temperature | 80 - 110 °C | Moderate heating is typically sufficient to drive the reaction. |
Visualization of Core Catalytic Cycles
Understanding the flow of the catalyst through its various oxidation states is key to mastering these reactions. The following diagrams illustrate the canonical catalytic cycles.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound is an indispensable strategy for the synthesis of high-value molecules in the pharmaceutical and materials science sectors. A rational understanding of the underlying catalytic cycles and the critical role of ligands and reaction conditions is paramount for success. The protocols and data presented in this guide offer a robust foundation for researchers to build upon, enabling the efficient and predictable functionalization of this key heterocyclic building block.
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
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Anonymous. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Kozioł, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications. [Link]
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Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
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Anonymous. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
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Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Polycyclic Aromatic Compounds. [Link]
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Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia. [Link]
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Klöckner, U., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]
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Anonymous. (2013). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. [Link]
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Anonymous. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PMC. [Link]
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Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
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Anonymous. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
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Anonymous. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
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Anonymous. (2012). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
-
Anonymous. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]
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Liu, W., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters - ACS Publications. [Link]
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Zhang, Y., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Casado, A. L., & Espinet, P. (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]
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Wikipedia contributors. (2024). Heck reaction. Wikipedia. [Link]
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Wikipedia contributors. (2024). Stille reaction. Wikipedia. [Link]
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Anonymous. (2025). Synthesis of Some 3-Phenyl-4-methyl-6-(6-arylpyridin-2-yl)- and 3-Phenyl-4-methyl-6-(4,6-diarylpyridin-2-yl) Coumarins. ResearchGate. [Link]
-
Anonymous. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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Anonymous. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
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Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
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Anonymous. (2015). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]
-
Williams, R. M. (2011). Discussion addendum for: 4-METHOXY-4'-NITROPHENYL. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
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Anonymous. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Stevens, J. R., Beutel, R. H., & Chamberlin, E. (1942). 3,4-Substituted Pyridines. I. Synthesis of 3-Vinyl-4-methylpyridine. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
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Cadu, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Anonymous. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]
-
Anonymous. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 20. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. benchchem.com [benchchem.com]
Application Note: Nucleophilic Substitution Protocols for 3-Methyl-4-Bromopyridine
This Application Note is designed for researchers and process chemists working with 3-Methyl-4-Bromopyridine . It addresses the specific steric and electronic challenges imposed by the ortho-methyl group and provides validated protocols for nucleophilic substitution.
Executive Summary & Strategic Analysis
This compound presents a "deceptively simple" structural motif.[1] While 4-halopyridines are classically viewed as excellent substrates for Nucleophilic Aromatic Substitution (
-
Steric Hindrance: The methyl group at the ortho position creates a steric wall, impeding the approach of nucleophiles to the C4 electrophilic center.
-
Electronic Deactivation: The methyl group is an electron-donating group (EDG) via induction (+I), which increases electron density at C4, thereby destabilizing the anionic Meisenheimer intermediate required for
.
Conclusion: Standard
Decision Matrix: Choosing the Right Protocol
Use the following logic flow to select the optimal experimental approach.
Figure 1: Strategic decision tree for functionalizing this compound.[1]
Protocol 1: Buchwald-Hartwig Amination (C-N Bond)
Best For: Primary and secondary amines, anilines.[1] Rationale: The Pd-catalyst bypasses the electronic deactivation of the ring. The use of bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) is critical to facilitate oxidative addition into the hindered C4-Br bond and prevent catalyst deactivation.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)[1]
-
Catalyst:
(2 mol% Pd) or -
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2–4 mol%)[1]
-
Base:
(1.4 equiv) or (weak base sensitive substrates)[1] -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.[2]
-
Solids Addition: Charge the vessel with this compound,
, Ligand, and Base.-
Note: If the amine is a solid, add it now.
-
-
Purge: Evacuate and backfill with Argon (3 cycles).[1]
-
Liquid Addition: Add the anhydrous solvent via syringe. If the amine is liquid, add it now.
-
Activation: Heat the reaction to 100°C (oil bath) or 110°C (microwave) for 12–18 hours.
-
Checkpoint: The solution should turn from dark red/purple to a lighter orange/brown as the catalytic cycle progresses.
-
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Troubleshooting:
-
Low Conversion:[1] Switch to Pd-PEPPSI-IPr precatalyst.[1] The N-heterocyclic carbene (NHC) ligand is extremely robust against steric bulk.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Best For: Biaryl synthesis, alkylation.[1] Rationale: this compound is prone to protodeboronation if the reaction is too slow.[1] High-activity catalyst systems are required.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 M aqueous solution, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane (ratio 4:1 Dioxane:Water)[1]
Step-by-Step Methodology
-
Combine Reagents: In a reaction vial, combine the bromide, boronic acid, and Pd-catalyst.
-
Degas: Seal the vial and purge with Argon for 5 minutes.
-
Solvent & Base: Add the degassed Dioxane and aqueous
.[1] -
Reaction: Heat vigorously at 90°C for 4–8 hours.
-
Note: Efficient stirring is crucial for the biphasic system.
-
-
Quench: Dilute with water and extract with EtOAc (3x).
-
Purification: Wash organics with brine, dry over
. Purify via silica gel chromatography.
Protocol 3: High-Temperature (C-O / C-S Bond)
Best For: Methoxide, Ethoxide, Thiolates.
Critical Warning: This protocol requires harsh conditions. The 3-methyl group blocks the formation of 3,4-pyridyne, but 4,5-pyridyne formation is possible if extremely strong bases (e.g., LDA, NaNH2) are used. Stick to alkoxides/carbonates to ensure the mechanism remains
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: NaOMe, NaSMe, or Phenol +
-
Solvent: DMF or NMP (Polar Aprotic is mandatory)[1]
-
Temperature: 120°C – 140°C[1]
Step-by-Step Methodology
-
Dissolution: Dissolve this compound in anhydrous DMF (0.5 M).
-
Nucleophile Addition: Add the alkoxide/thiolate (2.0 equiv) in one portion.
-
Heating: Heat to 120°C under Argon. Monitor by LCMS every 2 hours.
-
Expectation: Reaction will be significantly slower than 4-bromopyridine (approx. 4-6x slower).[1]
-
-
Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with
(avoid DCM as it can extract DMF).[1]
Mechanistic Insight & Troubleshooting
Understanding the failure modes is key to optimization.
Figure 2: Mechanistic pathways.[1] The 3-methyl group destabilizes the SNAr intermediate, making the Pd-cycle the kinetically preferred route.
Comparative Data: Reactivity Benchmarks
| Condition | 4-Bromopyridine | This compound | Recommendation |
| High Yield (>90%) | <10% Conversion | Do not use. Use Buchwald.[1] | |
| High Yield | Low Yield (Slow) | Increase Temp to 120°C. | |
| Suzuki (Pd-dppf) | Excellent | Good (Slightly slower) | Standard protocol works.[1] |
Safety & Handling
-
Toxicity: 4-Halopyridines are potential vesicants and skin irritants.[1] Handle in a fume hood.
-
Pyridynes: If using bases stronger than alkoxides (e.g., LiTMP), be aware of potential 4,5-pyridyne formation, which can lead to regioisomeric mixtures (substitution at C4 vs C5).
-
Waste: Palladium waste must be segregated for heavy metal disposal.[1]
References
-
Buchwald-Hartwig Amination of Pyridines
-
Suzuki Coupling Protocols
-
Title: Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.[1]
- Source: BenchChem Applic
-
-
Steric Effects in Pyridine Substitution
- vs Pyridyne Mechanism:
Sources
- 1. 3-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11074051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Heck reaction parameters using 3-Methyl-4-Bromopyridine
Application Note: Heck Coupling of 3-Methyl-4-Bromopyridine
Introduction & Strategic Significance
The functionalization of pyridine cores is a cornerstone in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. This compound represents a uniquely challenging substrate for Palladium-catalyzed Heck reactions due to the interplay of electronic activation and steric hindrance.
While the electron-deficient nature of the pyridine ring typically facilitates oxidative addition at the C4 position, the ortho-methyl group at C3 introduces steric strain that can impede catalyst approach. Furthermore, the pyridine nitrogen possesses a lone pair capable of coordinating to the Palladium center (
This guide outlines a robust, field-proven methodology to overcome these hurdles, ensuring high turnover frequencies (TOF) and regioselectivity.
Mechanistic Insight: The "Ortho-Effect" Paradox
To optimize this reaction, one must understand the specific behavior of the 3-Methyl-4-pyridyl species within the catalytic cycle.
-
Oxidative Addition (The Rate-Limiting Step): The C4-Br bond is activated by the electron-withdrawing nitrogen, making it inherently more reactive than a phenyl bromide. However, the C3-Methyl group increases the energy barrier for the formation of the square-planar Pd(II) complex. Solution: Use electron-rich, bulky phosphines (e.g.,
, SPhos) or N-Heterocyclic Carbenes (NHCs) to accelerate this step. -
Catalyst Poisoning: In unsubstituted pyridines, the nitrogen often binds to electrophilic Pd(II) species. Interestingly, the 3-Methyl group acts as a protective shield , sterically discouraging the formation of stable bis-pyridyl-Pd complexes. This "Ortho-Effect" actually improves catalyst longevity compared to simple 4-bromopyridine.
Visualizing the Catalytic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical "Decision Point" where the substrate either enters the productive cycle or traps the catalyst.
Figure 1: Catalytic cycle for this compound. Note the competitive N-coordination pathway, which is mitigated by the steric bulk of the 3-methyl substituent.
Experimental Protocols
We provide two distinct protocols: Method A for standard laboratory scale-up with robust substrates (acrylates, styrenes), and Method B for challenging or highly functionalized coupling partners.
Method A: The "Jeffery" Conditions (Ligand-Free)
Best for: Cost-efficiency, simple acrylates, and avoiding phosphine oxide removal.
Rationale: The use of Tetrabutylammonium bromide (TBAB) acts as a Phase Transfer Catalyst (PTC) and stabilizes Pd nanoparticles (Jeffery conditions), often superior for nitrogen-containing heterocycles.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkene: Methyl Acrylate or Styrene (1.5 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
Additive: TBAB (0.2 - 1.0 equiv)
-
Solvent: DMF or DMF/Water (9:1)
Procedure:
-
Charge: In a reaction vial, add this compound (172 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), and TBAB (64 mg, 0.2 mmol).
-
Solvate: Add DMF (4 mL). Degas by bubbling Nitrogen for 5 minutes.
-
Initiate: Add the alkene (1.5 mmol) via syringe.
-
Heat: Seal the vessel and heat to 100°C for 4-12 hours.
-
Monitor: Check conversion via HPLC/UPLC. (Look for disappearance of starting material at RT ~2.5 min).
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/TBAB. Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Method B: High-Performance Phosphine System
Best for: Sterically hindered alkenes, lower catalyst loading, or if Method A fails.
Rationale: The use of P(o-tol)₃ (Tri-o-tolylphosphine) or SPhos creates a bulky, electron-rich Pd center that facilitates oxidative addition across the hindered C4-Br bond while preventing N-coordination.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)[2]
-
Ligand: P(o-tol)₃ (4-6 mol%) OR SPhos (2-3 mol%)
-
Base: Triethylamine (Et₃N) (2.5 equiv) - Acts as solvent/base or co-solvent
-
Solvent: Acetonitrile (MeCN) or Toluene (for higher temps).
Procedure:
-
Pre-complexation: In a dry Schlenk tube, dissolve Pd(OAc)₂ and the Phosphine ligand in the solvent. Stir at room temperature for 15 mins to form the active yellow Pd(L)n species.
-
Addition: Add this compound (1.0 mmol) and Et₃N (350 µL).
-
Alkene: Add the alkene (1.2 - 1.5 equiv).
-
Reaction: Heat to reflux (80°C for MeCN, 110°C for Toluene) under Argon atmosphere.
-
Duration: Typically 12-24 hours.
-
Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify.
Parameter Optimization Guide
Use the following table to troubleshoot or fine-tune your reaction based on observed results.
| Parameter | Recommendation | Mechanistic Impact |
| Solvent | DMF (Method A) or Toluene (Method B) | DMF promotes the ionic pathway (faster); Toluene favors the neutral pathway (better for labile groups). |
| Base | K₂CO₃ or Cs₂CO₃ | Inorganic bases prevent the formation of sticky ammonium salts often seen with amines. Cs₂CO₃ is superior for difficult substrates (higher solubility). |
| Ligand | P(t-Bu)₃ / SPhos | If conversion is <50%, switch to these bulky, electron-rich ligands to boost Oxidative Addition. |
| Temperature | 100°C - 120°C | 4-Bromopyridines are thermally stable. Do not fear higher temps if the reaction stalls. |
| Additives | Ag₂CO₃ (Silver salts) | Advanced: Use stoichiometric Silver to abstract the bromide, forcing the Cationic Pathway. Use only if regioselectivity is poor. |
Workflow Decision Tree
Follow this logic flow to select the correct starting conditions for your specific project.
Figure 2: Decision tree for selecting and optimizing reaction conditions.
Safety & Handling
-
Vesicant Warning: 4-Bromopyridines and their derivatives can be severe skin irritants and potential vesicants (blistering agents). Always handle within a fume hood wearing double nitrile gloves.
-
Palladium Residues: Pd species can bind to pyridine products.[2][3] Ensure thorough scavenging (e.g., using QuadraPure™ TU or SiliaMetS® Thiol) if the product is intended for biological testing, as trace metal contamination gives false positives in assays.
References
-
Heck Reaction Overview & Mechanism
-
Conditions for Pyridine Substrates (Jeffery Conditions)
-
Ligand Selection for Hindered/Deactivated Aryl Halides
- Analogous Reactivity (3-Bromo-4-isopropylpyridine)
-
Phosphine Ligand Effects (SPhos/Buchwald)
-
American Chemical Society (ACS). "Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction." [Link]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dspace.mit.edu [dspace.mit.edu]
Strategic Lithiation of 3-Methyl-4-Bromopyridine: Divergent Protocols for C4-Functionalization and Lateral Chain Extension
Part 1: Executive Summary & Mechanistic Strategy
The functionalization of 3-methyl-4-bromopyridine presents a classic "fork in the road" scenario in organometallic chemistry. The substrate contains two distinct reactive sites competing for lithiation, governed by the choice of reagent and thermodynamic conditions:
-
The C4-Bromine Bond: Susceptible to Lithium-Halogen Exchange (Li-Br) . This is a kinetically controlled process, typically faster than deprotonation at cryogenic temperatures.
-
The C3-Methyl Group: Possesses acidic "benzylic-like" protons (pKa ~26-28). Susceptible to Lateral Lithiation (Deprotonation) .
The Core Directive: Reagent Control
-
For C4-Functionalization (Suzuki/Heck precursors, C4-aldehydes): Use n-Butyllithium (n-BuLi) .[1][2][3][4][5] The nucleophilic butyl group attacks the bromine atom preferentially at -78°C.
-
For Lateral Functionalization (Chain extension, Fused rings): Use Lithium Diisopropylamide (LDA) .[3][4][6][7] As a bulky non-nucleophilic base, LDA avoids the bromine and abstracts a proton from the methyl group.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways based on reagent selection.
Figure 1: Divergent lithiation pathways. n-BuLi triggers halogen exchange (Left), while LDA triggers lateral deprotonation (Right).
Part 2: Detailed Experimental Protocols
Protocol A: C4-Functionalization via Halogen-Metal Exchange
Objective: Replace the bromine at C4 with an electrophile (e.g., -CHO, -COOH, -SiMe3) while keeping the methyl group intact.
Reagents & Equipment[1][3][5][6][8][9][10]
-
Substrate: this compound (1.0 equiv).
-
Reagent: n-Butyllithium (1.1 equiv, 1.6 M or 2.5 M in hexanes). Titrate before use.
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Electrophile: e.g., DMF (for aldehyde), CO2 (solid), or Iodine.
-
Equipment: Flame-dried Schlenk flask, argon/nitrogen balloon, acetone/dry-ice bath (-78°C).
Step-by-Step Methodology
-
Setup: Evacuate and backfill a 50 mL Schlenk flask with Argon (3x). Add this compound (1.0 mmol, 172 mg) and dissolve in anhydrous THF (10 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.
-
Expert Note: Pyridyllithiums are thermally unstable. Do not rush the cooling.
-
-
Exchange: Add n-BuLi (1.1 mmol) dropwise via syringe over 5 minutes.
-
Observation: A color change (often yellow or orange) indicates the formation of the pyridyllithium species.
-
-
Incubation: Stir at -78°C for 20–30 minutes .
-
Critical: Do not exceed 45 minutes. Prolonged stirring can lead to scrambling or dimerization.
-
-
Trapping: Add the electrophile (1.2–1.5 equiv) dissolved in THF (if solid) or neat (if liquid) dropwise.
-
For DMF: Add neat DMF (1.5 mmol).
-
For CO2: Bubble gas through the solution or pour the reaction onto crushed dry ice.
-
-
Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C or Room Temperature (RT) depending on the electrophile's reactivity.
-
Quench: Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Lateral Functionalization via Deprotonation
Objective: Functionalize the C3-methyl group while retaining the C4-Bromine (useful for subsequent cross-coupling).
Reagents & Equipment[1][3][5][6][8][9][10]
-
Substrate: this compound (1.0 equiv).
-
Base: LDA (1.1–1.2 equiv). Best prepared fresh.
-
Precursors: Diisopropylamine (1.2 equiv) + n-BuLi (1.2 equiv).
-
-
Solvent: Anhydrous THF.
-
Temp: -78°C is mandatory to prevent "Halogen Dance."
Step-by-Step Methodology
-
LDA Generation:
-
Substrate Addition: Dissolve this compound (1.0 mmol) in THF (5 mL). Add this solution dropwise to the LDA solution at -78°C.
-
Causality: Adding substrate to base (Inverse Addition) ensures the base is always in excess, favoring clean deprotonation over nucleophilic attacks.
-
-
Metalation: Stir at -78°C for 30–45 minutes .
-
Visual: The solution often turns a deep red/brown color, characteristic of the benzylic-type anion.
-
-
Trapping: Add the electrophile (e.g., Methyl Iodide, Allyl Bromide, Benzaldehyde) dropwise.
-
Quench: After 1 hour at -78°C, quench cold with AcOH/THF mixture or sat. NH₄Cl.[1]
-
Warning: Warming the unquenched lithio-species above -40°C can trigger the Halogen Dance , where the Br migrates to the C3 position.
-
Part 3: Data & Troubleshooting
Comparative Analysis of Protocols
| Feature | Protocol A (n-BuLi) | Protocol B (LDA) |
| Reactive Intermediate | 3-methyl-4-pyridyllithium | (4-bromo-3-pyridyl)methyllithium |
| Primary Mechanism | Halogen-Metal Exchange | Bronsted Acid-Base Deprotonation |
| Bromine Status | Lost (Replaced by Li) | Retained (Stays at C4) |
| Key Risk | Dimerization if warmed | Halogen Dance if warmed |
| Temperature Limit | Strict -78°C | Strict -78°C (Quench cold) |
| Typical Yield | 75–90% | 60–80% |
Troubleshooting Guide
Issue 1: Low Yield / Recovery of Starting Material
-
Cause: Wet THF or decomposed n-BuLi.
-
Fix: Titrate n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine. Distill THF from Sodium/Benzophenone.
Issue 2: Mixture of Regioisomers (Scrambling)
-
Cause: "Halogen Dance" occurred.[11] This happens if the reaction warms up before quenching.
-
Fix: Ensure the internal temperature (use a probe) never exceeds -70°C during addition.[1] Quench the LDA reaction while it is still at -78°C.
Issue 3: Wurtz Coupling (Butyl-Pyridine formation)
-
Cause: Alkyl halide formation reacting with the lithiated species.[3][10][12][13]
-
Fix: This is rare with n-BuLi/Bromopyridine at -78°C. If observed, switch to t-BuLi (2 equiv) which destroys the generated alkyl bromide (t-BuBr) via elimination to isobutylene.[3]
Part 4: References
-
Gribble, G. W., & Saulnier, M. G. (1988). Lithiation of 3-halopyridines.[1][6][10][14] Synthesis of 3-substituted pyridines. Tetrahedron Letters. Link
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[15] (Authoritative text on "Halogen Dance" and superbase mechanisms). Link
-
Cai, D., Larsen, R. D., & Reider, P. J. (2002).[14] Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid.[14] Tetrahedron Letters. (Describes toluene/THF solvent effects). Link
-
Organic Syntheses. (2008). General procedures for handling organolithium reagents. Org.[2][3][5][9][13][15] Synth. 2008, 85, 64-71.[2] Link
-
BenchChem Application Note. (2025). Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine.[8][10] (Analogous chemistry for isopropyl derivatives). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. vapourtec.com [vapourtec.com]
- 5. sites.wp.odu.edu [sites.wp.odu.edu]
- 6. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
- 15. people.uniurb.it [people.uniurb.it]
Troubleshooting & Optimization
preventing homocoupling side reactions with 3-Methyl-4-Bromopyridine
Welcome to the technical support center for 3-Methyl-4-Bromopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions related to preventing homocoupling and other side reactions during cross-coupling experiments. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling, the unwanted dimerization of the starting aryl halide, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions. With this compound, this leads to the formation of 3,3'-dimethyl-4,4'-bipyridine, consuming valuable starting material and complicating purification. This guide provides a systematic approach to diagnosing and mitigating this issue.
Question: I am observing a significant amount of 3,3'-dimethyl-4,4'-bipyridine in my Suzuki-Miyaura reaction. What are the primary causes and how can I prevent this?
Answer:
The formation of the homocoupling product in a Suzuki-Miyaura reaction is typically indicative of a catalytic cycle that is favoring the reaction of the palladium-aryl intermediate with another molecule of the aryl halide rather than the boronic acid derivative. Several factors can contribute to this undesirable pathway.
Core Causality:
The generally accepted mechanism for palladium-catalyzed homocoupling involves the reaction of two molecules of the organopalladium intermediate (Ar-Pd-X) or the disproportionation of this intermediate. This is often exacerbated by conditions that either slow down the desired transmetalation step with the boronic acid or promote the side reactions of the organopalladium species.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and resolve homocoupling issues with this compound.
Caption: A decision tree for troubleshooting homocoupling reactions.
Detailed Parameter Optimization
The following table provides a more detailed breakdown of key reaction parameters and their impact on minimizing the homocoupling of this compound.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a highly active precatalyst (e.g., Buchwald G3/G4 precatalysts). | Pd(II) sources require in situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient and lead to side reactions, including homocoupling.[1] |
| Ligand | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands promote the desired reductive elimination from the L-Pd(Ar)(Ar') intermediate over side reactions. Their steric bulk can also disfavor the formation of dimeric palladium species that may be involved in homocoupling pathways.[2][3] |
| Base | Use weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][4] | Strong bases (e.g., NaOtBu, LiHMDS) can promote the degradation of the starting material and catalyst, leading to an increase in side products.[2] The choice of base can be critical in Suzuki-Miyaura reactions, with carbonates often providing a good balance of reactivity and selectivity.[5] |
| Solvent | Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally preferred. The addition of a small amount of water is often necessary for the Suzuki-Miyaura reaction. | The solvent can influence the solubility of the reagents and the stability of the catalytic species. The water content should be carefully optimized, as excess water can lead to protodeboronation of the boronic acid.[6] |
| Temperature | Operate at the lowest effective temperature. | Higher temperatures can accelerate the rate of side reactions, including homocoupling and catalyst decomposition.[3] Screening for a more active catalyst may allow for a reduction in the reaction temperature.[2] |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen). | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can promote homocoupling of boronic acids.[1][6] Thoroughly degas all solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: Can the methyl group on the pyridine ring influence the likelihood of homocoupling?
A1: Yes, the methyl group at the 3-position is electron-donating, which can increase the electron density of the pyridine ring. This can influence the rate of oxidative addition and the stability of the resulting organopalladium intermediate. While a more electron-rich aryl bromide might undergo oxidative addition more slowly than an electron-deficient one, the resulting organopalladium species may have altered reactivity. Careful optimization of the ligand and reaction conditions is crucial to ensure the desired cross-coupling pathway predominates.
Q2: I am performing a Buchwald-Hartwig amination with this compound and observing homocoupling. Are the troubleshooting steps similar to the Suzuki-Miyaura reaction?
A2: While the specific mechanism differs, the general principles for avoiding homocoupling are similar. In Buchwald-Hartwig amination, homocoupling can still occur. Key factors to consider are:
-
Ligand Choice: As with Suzuki reactions, bulky, electron-rich ligands are often beneficial.[7]
-
Base Selection: The choice of base is critical in Buchwald-Hartwig reactions. While a strong base like NaOtBu or LiHMDS is often required, its quality and careful handling are paramount to avoid catalyst decomposition and side reactions.[1][8]
-
Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent catalyst deactivation.[8]
Q3: Are there any alternative cross-coupling reactions I should consider if homocoupling remains a persistent issue with this compound?
A3: If homocoupling is problematic, particularly in Suzuki-Miyaura reactions, you might consider a Negishi coupling.[9][10] Organozinc reagents, used in Negishi couplings, are often more reactive than organoboron compounds, which can lead to faster transmetalation and potentially outcompete the homocoupling pathway.[11] However, organozinc reagents are more sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques.
Q4: How can I confirm that the byproduct I am seeing is indeed the homocoupled product, 3,3'-dimethyl-4,4'-bipyridine?
A4: The most definitive methods for characterization are:
-
Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the calculated mass of 3,3'-dimethyl-4,4'-bipyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show a distinct set of signals for the symmetrical homocoupled product, which can be compared to the signals of the starting material and the desired cross-coupled product.
-
Comparison to a Standard: If possible, synthesizing a small, authenticated sample of 3,3'-dimethyl-4,4'-bipyridine via a known Ullmann homocoupling reaction can provide a reference for comparison by techniques like TLC, GC, or LC-MS.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Reaction to Minimize Homocoupling
This protocol is a starting point and should be optimized for each specific coupling partner.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the boronic acid or boronate ester (1.2 equivalents), this compound (1.0 equivalent), and a finely powdered, anhydrous weak base such as K₃PO₄ or Cs₂CO₃ (2.0 equivalents).
-
Catalyst Addition: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-3 mol%) and the phosphine ligand (if not part of the precatalyst).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube containing the other reagents. Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add degassed aprotic solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution). If required by the boronic acid, a small amount of degassed water can be added.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Homocoupling
Caption: The desired Suzuki-Miyaura cycle versus the competing homocoupling pathway.
References
- Hassan, J., Hathroubi, C., Gozzi, C., & Lemaire, M. (2001). Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. Chemical Reviews, 102(5), 1359-1469.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
- Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028-13032.
- Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. In Organic Reactions (pp. 1-215). John Wiley & Sons, Inc.
- Adamo, C., Ciofini, I., & Le Maux, P. (2006). Homocoupling versus cross-coupling in palladium-catalyzed reactions: a DFT investigation. The Journal of Physical Chemistry A, 110(15), 5177-5185.
- Gramage-Doria, R., & Abuhafez, N. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 145-157.
- Kantam, M. L., Yadav, J., Srinivas, P., Likhar, P. R., & Bhargava, S. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of Organic Chemistry, 74(13), 4882-4885.
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
- Seregin, I. V., & Gevorgyan, V. (2007). The 20th century in science and literature. Chemical Society Reviews, 36(8), 1173-1193.
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Chemistry LibreTexts. (2023). Heck reaction. [Link]
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- 2. books.rsc.org [books.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kbfi.ee [kbfi.ee]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Residue Removal from 3-Methyl-4-Bromopyridine
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalyst residues from 3-Methyl-4-Bromopyridine products. This guide emphasizes the rationale behind experimental choices to ensure both purity and yield are maximized.
Introduction: The Challenge of Latent Catalyst Impurities
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, frequently employed in the creation of functionalized pyridine derivatives like this compound.[1] However, a persistent challenge is the removal of residual palladium from the final product. These metal impurities, even at trace levels, can have a detrimental impact on downstream chemistry, compromise the stability of the active pharmaceutical ingredient (API), and are strictly regulated by bodies like the FDA.[2][3]
The pyridine nitrogen in this compound can form stable complexes with palladium, making its removal particularly challenging compared to other aromatic systems.[4][5] This guide provides a systematic approach to diagnosing and resolving catalyst contamination issues.
Troubleshooting Guide: A First-Principles Approach
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, focusing on the underlying chemical principles.
Q1: My purified this compound product has a persistent yellow, brown, or black discoloration. What is the likely cause and what is my immediate next step?
A1: A persistent color in your product is a strong indicator of residual palladium, which may be present in a soluble, colloidal, or finely particulate form.[4] Simple filtration is often insufficient to remove these species. Your immediate next step should be to select a more robust purification method based on the nature of your product and the suspected form of the palladium.
Recommended Action Plan:
-
Small-Scale Screening: Before committing your entire batch, perform small-scale trials with the methods outlined below to determine the most effective approach with minimal product loss.
-
Method Selection:
Q2: I performed a standard aqueous work-up and column chromatography, but my ICP-MS analysis still shows high levels of palladium (>100 ppm). Why is this happening and what should I do?
A2: High residual palladium levels after standard purification suggest that the palladium species is either highly soluble in your organic solvent or is strongly complexed with your this compound product. Column chromatography alone may not be sufficient if the palladium complex co-elutes with your product.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting logic for high palladium levels.
Detailed Solutions:
-
Palladium Scavengers: These are solid-supported materials with functional groups that have a high affinity for palladium.[2] Thiol-based silica scavengers are particularly effective at binding various palladium species (Pd(0), Pd(II)).[4][10]
-
Activated Carbon: A slurry treatment with activated carbon can adsorb residual palladium.[11] It's crucial to screen different types of carbon and be aware of potential product loss due to co-adsorption.[4]
-
Aqueous Washes with Chelators: Washing the organic solution with an aqueous solution of a chelating agent like EDTA or a sulfur-containing compound like N-acetyl cysteine can help extract soluble palladium complexes.[4][12]
Q3: I'm concerned about losing my valuable this compound product during the scavenging process. How can I minimize yield loss?
A3: Product loss is a valid concern, especially during solid-supported scavenging where the product can be physically entrapped or adsorbed onto the scavenger surface.[7]
Strategies to Maximize Yield:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal. Perform small-scale experiments to determine the optimal weight percentage.
-
Thorough Washing: After filtering off the scavenger, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[4]
-
Consider a Flow Setup: For larger scales, using a packed cartridge containing the scavenger can be more efficient and lead to less product loss than a batch stirring process.[4]
Frequently Asked Questions (FAQs)
What are the most common and effective methods for removing palladium from this compound? The most effective methods generally involve a combination of techniques tailored to the specific reaction work-up. A multi-step approach is often the most robust.[12]
| Method | Principle of Operation | Pros | Cons |
| Palladium Scavengers | Selective binding of palladium to functionalized solid supports (e.g., thiol-silica).[10] | High selectivity, effective for various Pd species.[7] | Can be costly, potential for product loss. |
| Activated Carbon | Adsorption of palladium onto the carbon surface.[11] | Cost-effective, removes color. | Can be non-selective, leading to product loss.[4] |
| Recrystallization | Separation of the solid product from soluble impurities.[6] | Highly effective for crystalline solids, can yield very pure material. | Only applicable to solids, may require significant solvent volumes. |
| Aqueous Washes | Extraction of soluble palladium into an aqueous phase using chelators (e.g., EDTA).[4] | Simple, can remove ionic Pd species. | Ineffective for insoluble or zerovalent palladium (Pd(0)).[13] |
| Column Chromatography | Separation based on differential adsorption on a stationary phase.[13] | Good for general purification from byproducts. | May not effectively separate product-Pd complexes.[8] |
How do I choose the right scavenger for my process? The choice of scavenger depends on the nature of the palladium species and the solvent system. Thiol-based scavengers are a good starting point due to their broad effectiveness against both Pd(0) and Pd(II).[4][10] It is always recommended to screen a few different types of scavengers to find the most efficient one for your specific product.
Can I use a combination of methods? Yes, a multi-step approach is often the most effective. For example, an initial filtration through Celite® to remove bulk heterogeneous palladium, followed by an aqueous wash with a chelator, and then a final "polishing" step with a scavenger resin can reduce palladium levels to below 10 ppm.[12]
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger
-
Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 wt% relative to the crude product).
-
Stir: Stir the mixture at room temperature for 2-6 hours. Reaction progress can be monitored by taking small aliquots, filtering, and analyzing for palladium content.
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Wash: Thoroughly wash the Celite® and scavenger cake with fresh solvent to recover the product.
-
Concentrate & Analyze: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the final product for residual palladium content via ICP-MS.
Protocol 2: Decolorization and Palladium Removal with Activated Carbon
-
Dissolve Crude Product: Dissolve the crude product in an appropriate organic solvent.
-
Add Activated Carbon: Add powdered activated carbon (5-10 wt% relative to the crude product) to the solution.[4]
-
Stir: Stir the mixture at room temperature for 1-4 hours.[4]
-
Filter: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[4]
-
Wash and Concentrate: Wash the Celite® pad with fresh solvent, combine the filtrates, and concentrate to obtain the purified product.
Caption: General workflow for scavenger-based purification.
References
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures.
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
-
ResearchGate. (n.d.). Residual palladium levels in reaction samples following automated.... Retrieved from [Link]
- Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
PMC. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
MDPI. (2021, August 28). From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. onyxipca.com [onyxipca.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges of 3-Methyl-4-Bromopyridine Salts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Methyl-4-Bromopyridine and its salts. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility issues encountered during drug discovery and development. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility characteristics?
This compound is a heterocyclic organic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] As a free base, it is a liquid that is generally soluble in organic solvents like chloroform and methanol but has limited solubility in water.[2] This poor aqueous solubility is typical for many active pharmaceutical ingredients (APIs) and can be a significant hurdle for formulation and bioavailability.
Table 1: Physical Properties of this compound (Free Base)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₆BrN | [3] |
| Molecular Weight | 172.02 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 199-200 °C | [1][2] |
| Density | ~1.549 g/mL at 25 °C |[1][2] |
Q2: How does converting this compound to a salt affect its solubility?
Salt formation is a primary and effective strategy for increasing the aqueous solubility of ionizable compounds.[4][5] The pyridine nitrogen in this compound is basic and can be protonated by an acid (like HCl) to form a salt (e.g., 3-Methyl-4-Bromopyridinium Chloride).[6] This process introduces an ionic charge, which significantly improves the molecule's interaction with polar solvents like water, thereby increasing solubility.[4] The hydrochloride salt, for instance, typically appears as a crystalline solid and is expected to be more water-soluble than its free base counterpart.[7]
Q3: What is the fundamental effect of pH on the solubility of this compound salts?
The solubility of salts derived from weak bases like this compound is highly pH-dependent.[8] In acidic conditions (low pH), the equilibrium shifts towards the protonated, more soluble pyridinium cation. As the pH increases (becomes more basic), the salt deprotonates back to the less soluble free base form, which may cause it to precipitate out of solution.[9] Therefore, maintaining an acidic pH is generally crucial for keeping these salts dissolved in aqueous media.
Caption: pH effect on the equilibrium of this compound.
In-Depth Troubleshooting Guide
This section addresses specific, complex problems you might encounter during your experiments.
Problem 1: My this compound salt won't dissolve in my aqueous buffer, even with heating and sonication.
Causality: This issue often stems from two primary factors:
-
High Crystal Lattice Energy: The solid-state form of the salt may be a highly stable crystal lattice that requires significant energy to break apart. Poor aqueous solubility can be attributed to strong intermolecular forces within this lattice.[4]
-
Incorrect pH: The pH of your buffer may not be sufficiently low to maintain the compound in its fully protonated, soluble form. The pKa of the pyridinium ion is a critical parameter; the buffer pH should ideally be at least 1-2 units below the pKa.
Troubleshooting Protocol:
-
Verify and Adjust pH:
-
Measure the pH of your solution after adding the salt. The salt itself can alter the buffer's pH.
-
Prepare a series of small-scale test solutions (e.g., 1 mL) using buffers with progressively lower pH values (e.g., pH 5, 4, 3, 2).
-
Observe solubility at each pH level to determine the optimal range. The use of acidic buffers can significantly increase aqueous solubility.[10]
-
-
Introduce a Co-solvent:
-
If pH adjustment alone is insufficient, the addition of a water-miscible organic co-solvent can disrupt the crystal lattice and improve solvation.[10][11]
-
Method: Prepare a concentrated stock solution of your salt in a solvent like DMSO or ethanol. Then, add this stock solution dropwise to your aqueous buffer while vortexing.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycols (PEGs).[10] Start with a low percentage (e.g., 1-5% v/v) and increase if necessary, keeping in mind the tolerance of your experimental system (e.g., cell-based assays).
-
-
Temperature Variation:
-
Gently warming the solution can increase the kinetic solubility of many compounds.[10]
-
Caution: Be mindful of the compound's stability at elevated temperatures. Perform a stability check (e.g., via HPLC) to ensure no degradation occurs.
-
Problem 2: My compound dissolved perfectly in DMSO, but crashed out immediately when I diluted it into my aqueous assay buffer.
Causality: This is a classic case of exceeding the thermodynamic solubility limit in the final solvent system. While the compound is highly soluble in 100% DMSO, its solubility in the final mixture (e.g., 99% aqueous buffer + 1% DMSO) is much lower. The abrupt change in solvent polarity causes the compound to precipitate.[10]
Caption: General troubleshooting workflow for solubility issues.
Troubleshooting Protocol:
-
Determine Maximum Soluble Concentration:
-
Method: Perform a kinetic solubility assay. Prepare serial dilutions of your high-concentration DMSO stock into the final aqueous buffer. Visually inspect for the highest concentration that remains clear of precipitation after a set incubation period (e.g., 1-2 hours). For a more quantitative result, centrifuge the samples and measure the supernatant concentration via HPLC-UV.
-
Action: Ensure your final experimental concentration is below this determined maximum.
-
-
Employ Surfactants:
-
Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[11]
-
Method: Add a small amount of a biocompatible surfactant to your aqueous buffer before adding the DMSO stock.
-
Common Surfactants: Tween® 80 or Cremophor® EL at concentrations of 0.1% to 1%.
-
Problem 3: My hydrochloride salt has lower solubility in my HCl-based buffer than the free base. Why?
Causality: This counterintuitive result is likely due to the common ion effect .[12] The solubility of a salt is governed by its solubility product (Ksp). If your buffer already contains a high concentration of the counter-ion (in this case, chloride from HCl), it will suppress the dissolution of your hydrochloride salt according to Le Châtelier's principle.[5][12]
Troubleshooting Protocol:
-
Change the Acid:
-
Switch to an acid for pH adjustment that does not share a common ion with your salt. For a hydrochloride salt, use sulfuric acid, phosphoric acid, or citric acid to lower the buffer pH.
-
-
Synthesize an Alternative Salt Form:
-
If you frequently work in chloride-rich media, consider synthesizing a different salt of this compound.
-
Method: Instead of using hydrochloric acid for salt formation, use methanesulfonic acid (to form a mesylate salt) or sulfuric acid (to form a sulfate salt). These alternative salts will not be subject to the common ion effect in chloride-based buffers.
-
Experimental Protocol: Screening for Optimal Solubility Conditions
This protocol provides a systematic approach to determining the best solvent and pH conditions for your this compound salt.
Materials:
-
This compound Salt
-
Aqueous Buffers (e.g., Citrate pH 3, 4, 5; Phosphate pH 6, 7)
-
Co-solvents (DMSO, Ethanol, PEG 400)
-
96-well microplate or microcentrifuge tubes
-
Vortex mixer
-
Plate reader or HPLC-UV for quantification (optional, but recommended)
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of your salt in 100% DMSO (e.g., 10-20 mg/mL).
-
Set Up Screening Plate: In a 96-well plate, aliquot 98 µL of each aqueous buffer into different wells. Create separate sections for testing co-solvents by preparing buffers that already contain 2%, 5%, and 10% of ethanol or PEG 400.
-
Initiate Test: Add 2 µL of the DMSO stock solution to each well. This will result in a final DMSO concentration of 2% and a test concentration of your compound (e.g., 200-400 µg/mL).
-
Mix and Incubate: Seal the plate and vortex thoroughly for 1-2 minutes. Incubate at room temperature for 2 hours.
-
Visual Assessment: Visually inspect each well for any signs of precipitation against a dark background. Score each condition (e.g., 1 = Clear, 2 = Hazy, 3 = Precipitate).
-
Quantitative Analysis (Optional): Centrifuge the plate or tubes to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV. This will give you the precise kinetic solubility under each condition.
Table 2: Example Solubility Screening Data
| Buffer pH | Co-solvent (Final %) | Visual Score | Kinetic Solubility (µg/mL) |
|---|---|---|---|
| Citrate 3.0 | 2% DMSO | 1 (Clear) | >200 |
| Citrate 4.0 | 2% DMSO | 1 (Clear) | >200 |
| Citrate 5.0 | 2% DMSO | 2 (Hazy) | 125 |
| Phosphate 6.0 | 2% DMSO | 3 (Precipitate) | 30 |
| Phosphate 7.0 | 2% DMSO | 3 (Precipitate) | <10 |
| Phosphate 7.0 | 5% EtOH, 2% DMSO | 2 (Hazy) | 75 |
This systematic approach allows you to efficiently identify the optimal pH and co-solvent conditions required to maintain the solubility of your this compound salt for reliable and reproducible experimental results.
References
Sources
- 1. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpdft.com [rjpdft.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. CAS 40899-37-4: 4-bromo-3-methylpyridine hydrochloride [cymitquimica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyridine Coupling Optimization
Ticket #402: Minimizing Hydrodehalogenation (Debromination) in Halopyridine Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open
Diagnostic Workflow
Before modifying your reaction parameters, use this logic flow to identify the likely source of the hydride responsible for the debromination.
Figure 1: Decision tree for isolating the hydride source in Pd-catalyzed hydrodehalogenation.
The Mechanism: Why Pyridines Debrominate
Debromination (hydrodehalogenation) is not random; it is a specific, competitive catalytic cycle. Pyridines are electron-deficient, making the C–Br bond weaker and the oxidative addition fast. However, the resulting L-Pd(II)-Ar(Br) species is highly electrophilic.
If the transmetallation (Suzuki) or amine binding (Buchwald) is slow, the Palladium center will look for other electrons.
The "Hydride Source" Problem:
The reduction requires a source of Hydrogen (H). In 90% of cases, this H comes from your solvent or your base via
-
Alcoholic Solvents: Palladium coordinates to the alcohol (e.g., isopropanol).
-hydride elimination occurs, releasing acetone and forming a Pd-H species. This Pd-H then reductively eliminates with your pyridine ring to form the debrominated byproduct. -
Amine Bases/Ligands: In Buchwald couplings, if the amine nucleophile has hydrogens on the carbon
to the nitrogen, it can also serve as a hydride donor.
Key Insight: The rate of debromination is competitive with the rate of productive coupling. To stop it, you must either remove the hydride source or accelerate the coupling step .
Troubleshooting Guides
Variable A: Solvent Selection (The Primary Culprit)
Alcoholic solvents are the most common cause of debromination in Suzuki couplings.
| Solvent Class | Risk Level | Mechanism of Failure | Recommended Replacement |
| Secondary Alcohols (iPrOH, 2-BuOH) | CRITICAL | Rapid | Toluene or 1,4-Dioxane |
| Primary Alcohols (EtOH, MeOH) | HIGH | Slower | DMF or MeCN (if polarity needed) |
| Ethers (THF, 2-MeTHF) | LOW | Generally safe, but peroxides/stabilizers can interfere. | Dioxane (higher boiling point allows faster coupling) |
Protocol Adjustment: If your protocol uses Ethanol/Water, switch to Dioxane/Water (4:1) or Toluene/Water (4:1) . The exclusion of the alcohol removes the primary hydride donor [1].
Variable B: The Base
Strong alkoxide bases (NaOEt, KOtBu) are risky because they can coordinate to Pd and undergo
-
Avoid: Sodium Ethoxide, Sodium Isopropoxide.
-
Use: Inorganic carbonates (
, ) or Phosphates ( ).[1] These bases cannot undergo -hydride elimination.
Variable C: Catalyst & Ligand Architecture
If you remove alcohol and use a carbonate base but still see debromination, the hydride is likely coming from trace water or the ligand itself, and the coupling is simply too slow.
-
The Fix: Use a bulky, electron-rich ligand (e.g., XPhos , SPhos , or RuPhos ).
-
Why? These ligands accelerate the reductive elimination of the product. If the product forms instantly, the catalyst doesn't have time to "wander off" and find a hydride [2].
-
Precatalysts: Use Pd-G3 or Pd-G4 precatalysts. These generate the active Pd(0) species immediately. Traditional sources like
or often generate inactive Pd-black, which can catalyze heterogeneous hydrodehalogenation [3].
The "Golden Standard" Protocol
Optimized for 2-Bromopyridine derivatives susceptible to reduction.
Reagents:
-
Substrate: 2-Bromopyridine derivative (1.0 equiv)
-
Coupling Partner: Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (1 - 3 mol%)
-
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane (degassed) / Water (4:1 ratio)
Step-by-Step:
-
Charge Solids: Add aryl halide, boronic acid, base, and Pd precatalyst to a vial equipped with a stir bar.
-
Evacuate: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd idle to perform debromination).
-
Add Solvent: Add sparged 1,4-Dioxane and water via syringe.
-
Heat: Heat rapidly to 80-100°C.
-
Note: Do not "slow ramp" the temperature. Active catalysts need heat to turn over the cycle efficiently.
-
-
Monitor: Check LCMS at 1 hour. If the starting material is consumed, stop immediately. Prolonged heating after completion can lead to product degradation.
FAQ: Specific Scenarios
Q: I must use an alcohol because my boronic acid is not soluble in Toluene/Dioxane.
A: Use n-Butanol or t-Amyl alcohol . These are sterically hindered or lack
Q: I am seeing debromination AND homocoupling of the boronic acid. A: This indicates your reaction has Oxygen in it. Oxygen oxidizes the boronic acid (homocoupling) and delays the Pd cycle, allowing time for debromination. Degas your solvents more thoroughly.
Q: Can I use Pd/C for this coupling? A: Avoid Pd/C. Heterogeneous Palladium on Carbon is an excellent hydrogenation catalyst. If there is any hydrogen source (even trace), Pd/C will strip the bromine off your pyridine ring very efficiently. Always use homogeneous catalysts for sensitive halo-pyridines [4].
References
-
Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2196.
-
Martin, R. & Buchwald, S.L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473.
-
Bruno, N.C. et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.
-
Felpin, F.X. et al. (2006). Recent advances in the Suzuki-Miyaura cross-coupling reaction using efficient palladium catalysts.[3][4][5][6][7] Tetrahedron, 62(21), 4951-4982.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Methyl-4-Bromopyridine Storage & Handling
Topic: Storage Stability under Nitrogen | CAS: 3430-22-6 Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers[1][2][3]
Executive Summary: The "Why" of Nitrogen Storage
3-Methyl-4-Bromopyridine (Free Base) is a halogenated heterocyclic building block frequently used in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1][2][3] While relatively stable compared to alkyl-lithiums, it exhibits significant sensitivity to oxidative degradation and moisture absorption over time.[1][2][3]
Core Directive: Store this compound under an inert atmosphere (Nitrogen or Argon) at 2–8°C in the dark.
Quick Reference Data
| Property | Value | Critical Note |
| Physical State | Liquid (Clear to Yellow) | May solidify near 0°C; do not mistake for degradation.[1][2][3] |
| Boiling Point | ~199–200°C | High boiling point makes removal difficult; purity is paramount.[2][3] |
| Density | 1.549 g/mL | Dense liquid; pipette carefully.[2][3] |
| Primary Sensitivities | Air, Light, Moisture | Oxidation leads to N-oxides (darkening); Light cleaves C-Br bond.[1][2][3] |
Mechanistic Insight: Degradation Pathways
To troubleshoot effectively, you must understand how the molecule fails.[2][3] The storage instability stems from two specific reactive sites: the nitrogen lone pair and the carbon-bromine bond.[1][2][3]
The Oxidative Cascade (Air Sensitivity)
The nitrogen atom in the pyridine ring possesses a lone pair of electrons.[2][3][4] Upon prolonged exposure to atmospheric oxygen, this lone pair attacks oxygen, forming Pyridine N-Oxide .[1][2][3]
-
Visual Cue: The liquid transitions from clear/yellow to amber, then brown/black.[2]
-
Impact: N-oxides deactivate Palladium catalysts in cross-coupling reactions by altering ligand coordination spheres.[1][2][3]
Photolytic Cleavage (Light Sensitivity)
The C-Br bond at the 4-position is susceptible to homolytic cleavage under UV/Visible light.[1][2][3]
-
Mechanism: Light energy (
) generates a radical pair (Pyridyl radical + Br radical).[1][2][3] -
Result: Polymerization (tars) and liberation of HBr (which forms salts with the remaining pyridine base, causing precipitation).[2]
Hygroscopicity (Moisture)
Pyridines are hygroscopic.[2][3] Absorbed water does not typically hydrolyze the molecule at neutral pH, but it introduces two critical errors:
-
Stoichiometric Error: Weighing "wet" reagent leads to under-loading the pyridine in reaction.[2][3]
-
Catalyst Poisoning: Water can hydrolyze sensitive organometallic catalysts/ligands used in downstream coupling.[2][3]
Visualization: Degradation Logic
Figure 1: Primary degradation pathways leading to reagent failure.[1][2][3]
Troubleshooting Guide (Q&A)
Issue 1: Visual Appearance
Q: My reagent has turned from clear yellow to dark amber/brown. Is it still usable?
-
Diagnosis: This indicates partial oxidation (N-oxide formation) or trace photolysis.[1][2][3]
-
Action:
-
Run a 1H-NMR: Check for small downfield shifts or broadening of the ring protons (indicative of N-oxide or paramagnetic impurities).[1][2][3]
-
Decision:
-
Remediation: Distillation is difficult due to the high boiling point (~200°C).[2][3] A rapid filtration through a short plug of basic alumina (eluting with Hexane/EtOAc) can remove polar N-oxides and tars.[1][2][3]
-
Issue 2: Physical State
Q: The bottle contains solids, but the SDS says it's a liquid. Has it polymerized?
-
Diagnosis: Likely thermal hysteresis .[2][3] The melting point is relatively close to room temperature (depending on purity) or the sample may be cold from storage.[2][3] Alternatively, if the bottle was opened in humid air, HCl gas (from degradation) may have formed the solid hydrochloride salt.
-
Action:
Issue 3: Reaction Failure
Q: My Suzuki coupling failed (0% conversion) using an old bottle. Why?
-
Diagnosis: "Old bottle" implies air exposure.[2][3] The formation of Pyridine N-Oxide is a potent poison for Palladium catalysts.[1][2][3]
-
Action: Never trust an old, air-exposed bottle for catalytic reactions.[1][2][3] Always re-titrate or re-purify.[2][3]
Handling Protocols: The "Inert" Standard[1]
To maintain the integrity of this compound, follow this self-validating protocol.
Protocol A: Syringe Transfer (Schlenk Technique)
Use this for liquid handling to prevent air ingress.[1][2][3]
-
Preparation: Flush a clean, dry syringe and needle with nitrogen 3 times.[2][3]
-
Pressure Equalization: Insert a nitrogen line (via a separate needle) into the reagent bottle septum to create positive pressure.[2][3]
-
Withdrawal: Insert the syringe, withdraw the required volume, and ensure no bubbles (bubbles = air = oxidation).[2]
-
Transfer: Inject directly into the reaction vessel which has already been purged with nitrogen.
-
Sealing: Parafilm the reagent bottle immediately after removing the needles.[2][3]
Protocol B: Quality Control (QC) Decision Tree
Use this workflow before committing the reagent to a high-value synthesis.
Figure 2: Quality Control decision matrix for this compound.
Frequently Asked Questions (FAQs)
Q: Can I store this in a fridge without a glovebox? A: Yes, but you must use Parafilm or electrical tape to seal the cap tightly.[2][3] Ideally, place the bottle inside a secondary container (like a jar) containing a desiccant packet to prevent moisture condensation when the cold bottle is opened.[3]
Q: What is the shelf life under Nitrogen? A:
Q: Is the Hydrochloride salt (HCl) version more stable? A: Yes.[2][3] The protonation of the nitrogen lone pair in the HCl salt (CAS: 40899-37-4) blocks the oxidative pathway.[1][2][3] If your reaction tolerates an initial neutralization step, buy the HCl salt for long-term storage stability.[1][2][3]
References
-
Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 3-Bromo-4-methylpyridine. Retrieved from
-
ChemicalBook. (2024).[2][3] 3-Bromo-4-methylpyridine Properties and Stability. Retrieved from [1][3]
-
PubChem. (2024).[2][3] Compound Summary: 3-Bromo-4-methylpyridine (CID 817630).[1][2][3] National Library of Medicine.[2][3] Retrieved from [1][3]
-
TCI Chemicals. (2024).[2][3] Product Specification: 3-Bromo-4-methylpyridine. Retrieved from [1][3]
Sources
- 1. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 2. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-溴-4-甲基吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 3-Bromo-4-methylpyridine | 3430-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Purity Assessment of 3-Methyl-4-Bromopyridine
Abstract
The stringent purity requirements for pharmaceutical intermediates necessitate robust and reliable analytical methods. 3-Methyl-4-Bromopyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity assessment of this compound. We will explore a primary high-resolution C18-based method and a comparative method utilizing a Phenyl-Hexyl stationary phase for orthogonal selectivity. This document will detail the experimental protocols, present comparative performance data, and explain the scientific rationale behind the methodological choices, grounded in established chromatographic principles and regulatory expectations.
Introduction: The Critical Role of Purity in Drug Synthesis
In pharmaceutical development, the purity of starting materials and intermediates directly impacts the safety and efficacy of the final drug product. The presence of impurities, even at trace levels, can lead to unwanted side effects or reduce the therapeutic activity of the API.[1] Therefore, regulatory bodies like the FDA require comprehensive impurity profiling.[2] this compound (Figure 1), a substituted pyridine derivative, is a crucial intermediate where stringent purity control is paramount.
Figure 1. Chemical Structure of this compound
C6H6BrN
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[3] This guide will compare two RP-HPLC methods designed to provide a comprehensive purity profile of this compound, ensuring that all potential process-related impurities and degradation products are effectively separated and quantified.
Foundational Principles: Reversed-Phase Chromatography for Pyridine Derivatives
Reversed-phase chromatography separates molecules based on their hydrophobicity.[4] The stationary phase is non-polar (e.g., C18), and the mobile phase is a mixture of water and a less polar organic solvent like acetonitrile or methanol. For basic compounds like pyridine derivatives, controlling the mobile phase pH is critical. This compound has an estimated pKa of around 4-5. At a pH below its pKa, the pyridine nitrogen will be protonated, making the molecule more polar and reducing its retention on a reversed-phase column.[4] By adjusting the mobile phase pH, we can modulate the retention and improve the peak shape of basic analytes.
Primary Method: High-Resolution C18 RP-HPLC
The C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and separation efficiency for a wide range of compounds. This makes it an ideal starting point for developing a robust purity method.
Rationale for Method Parameters
-
Stationary Phase: A C18 column provides a high degree of hydrophobicity, which is effective for retaining and separating aromatic compounds like this compound from its potential non-polar impurities.
-
Mobile Phase: A gradient of acetonitrile and a low pH phosphate buffer is chosen. The low pH (e.g., pH 2.5) ensures that the pyridine nitrogen is consistently protonated, which suppresses undesirable interactions with residual silanols on the silica-based stationary phase, leading to symmetrical peak shapes.[4] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
-
Detection: Pyridine and its derivatives are aromatic and absorb UV light.[5] A detection wavelength of 254 nm is commonly used for these compounds, offering good sensitivity.[6][7] A photodiode array (PDA) detector is recommended to monitor peak purity across a range of wavelengths.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 10% B to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Comparative Method: Orthogonal Selectivity with a Phenyl-Hexyl Phase
To ensure that no impurities are co-eluting with the main peak, a second, orthogonal method is highly recommended.[8] Orthogonality in chromatography refers to using a separation mechanism that is significantly different from the primary method. A Phenyl-Hexyl stationary phase offers an alternative selectivity based on π-π interactions, in addition to hydrophobic interactions.
Rationale for Method Parameters
-
Stationary Phase: The phenyl rings on the stationary phase can interact with the aromatic ring of this compound and its impurities through π-π stacking. This provides a different separation mechanism compared to the purely hydrophobic interactions of a C18 column.
-
Mobile Phase: While acetonitrile can be used, methanol is often preferred with phenyl columns as it can enhance the unique π-π selectivity.[4] The nitrile group in acetonitrile can sometimes interfere with the π-π interactions between the analyte and the stationary phase.[4]
-
Detection: The detection parameters remain the same as the primary method.
Detailed Experimental Protocol
Instrumentation:
-
Same as the primary method.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-15 min: 20% B to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Same as the primary method.
Method Performance Comparison
The choice between methods depends on the specific requirements of the analysis. Below is a table summarizing the expected performance characteristics of the two methods for the purity assessment of this compound.
| Parameter | Primary Method (C18) | Comparative Method (Phenyl-Hexyl) | Rationale for Difference |
| Principle | Hydrophobic Interaction | Mixed-Mode (Hydrophobic & π-π) | C18 is primarily aliphatic, while Phenyl-Hexyl has aromatic character. |
| Resolution | Excellent for non-polar impurities | Potentially superior for aromatic isomers | Phenyl phase offers unique selectivity for compounds with aromatic rings. |
| Peak Shape | Symmetrical (with pH control) | Symmetrical (with pH control) | Proper buffering is key for both methods to handle the basic analyte. |
| Run Time | ~30 minutes | ~25 minutes | The shorter column and different gradient profile can lead to faster analysis. |
| Robustness | High | High | Both C18 and Phenyl-Hexyl are stable and well-characterized phases. |
| Selectivity | Primarily based on hydrophobicity | Based on hydrophobicity and aromaticity | This orthogonality is crucial for confirming peak purity. |
Workflow and Validation Logic
The overall process for purity assessment and the logic for comparing the two methods are illustrated in the diagrams below.
Method Validation According to ICH Guidelines
Both analytical procedures must be validated to demonstrate their suitability for their intended purpose. [8][9]The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. [10][11]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [9]This is where the use of an orthogonal method is particularly valuable.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a single HPLC method, even a high-resolution one, may not be sufficient to guarantee the absence of co-eluting impurities. This guide proposes a two-pronged approach:
-
Primary Analysis: Utilize the High-Resolution C18 RP-HPLC method for routine quality control due to its robustness and excellent separating power for a wide range of potential impurities.
-
Confirmatory Analysis: Employ the Orthogonal Phenyl-Hexyl Method during method development, validation, and for out-of-specification investigations. Its alternative selectivity provides a high degree of confidence in the purity results obtained from the primary method.
By using these complementary methods, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]
- Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, Vol. 62, No. 5, pp. 331-338, 2005.
-
Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
Ministry of Ecology and Environment. Water quality-Determination of pyridine-Gas chromatography. [Link]
- Shah, S. R., et al. RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 2014.
-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. helixchrom.com [helixchrom.com]
- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
Safety Operating Guide
Chemical Hazard Profile & Waste Characterization
This guide outlines the specific operational protocols for the disposal of 3-Methyl-4-Bromopyridine (CAS: 3430-22-6).[1][2]
As a Senior Application Scientist, I must emphasize that while this compound shares the structural backbone of pyridine, the presence of the bromine atom fundamentally alters its waste stream classification.[3] It cannot be treated simply as a "solvent waste" or combined with non-halogenated organics. The bromine necessitates high-temperature incineration with acid gas scrubbing to prevent the release of corrosive hydrogen bromide (HBr).[1]
Before disposal, you must characterize the waste to ensure it meets the acceptance criteria of your Treatment, Storage, and Disposal Facility (TSDF).[3]
Physical State: Liquid (Boiling Point: ~199°C) Flash Point: ~79°C (174°F) — Note: This is above the RCRA D001 Ignitability threshold (60°C), but it remains a Combustible Liquid by OSHA standards.[1][3]
| Property | Specification | Critical Disposal Implication |
| Primary Hazard | Irritant / Toxic | Causes skin/eye irritation (H315, H319) and respiratory irritation (H335).[1][3] |
| Chemical Class | Halogenated Heterocycle | MUST be segregated from non-halogenated solvents to avoid cross-contamination of bulk fuel blending streams.[1] |
| Combustion Byproducts | NOx, HBr, COx | Incineration requires scrubbers.[3] Open burning is strictly prohibited.[1][2] |
| RCRA Status | Not Listed (P/U) | Not explicitly P or U listed.[1] Typically regulated as Non-Specific Halogenated Waste unless characteristic toxicity (D-codes) applies.[1] |
Waste Segregation Logic (The "Why" and "How")
The most common error in laboratory waste management is commingling halogenated and non-halogenated wastes.
-
Non-Halogenated Stream (e.g., Acetone, Ethanol): Often used for fuel blending (energy recovery).[3] Cheap to dispose of.
-
Halogenated Stream (e.g., DCM, this compound): Requires destructive incineration.[1][3] If you add even 1% halogenated material to the non-halogenated drum, the entire drum must be re-classified as halogenated, significantly increasing disposal costs and environmental impact.[3]
Operational Rule: this compound must go into the Halogenated Waste stream.[1]
Visual Workflow: Segregation Decision Tree
Figure 1: Decision logic for segregating brominated pyridine derivatives. Note the critical divergence from standard organic solvent streams.
Step-by-Step Disposal Protocol
Follow this protocol to move the chemical from the bench to the Satellite Accumulation Area (SAA).
Phase 1: Preparation & PPE
-
Gloves: Standard Nitrile gloves may offer insufficient protection against prolonged contact with pyridines.[1]
-
Recommendation: Use Silver Shield/Laminate Film gloves or Double-gloving (Nitrile over Laminate) for handling pure stock.[1]
-
-
Ventilation: All transfer operations must occur inside a certified chemical fume hood.[1]
Phase 2: Container Selection
-
Material: Use HDPE (High-Density Polyethylene) or Amber Glass .[1]
-
Avoid Metal: While pyridines are basic, brominated derivatives can hydrolyze over time in the presence of moisture to release trace Hydrobromic Acid (HBr), which corrodes metal.[3]
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Phase 3: Labeling & Accumulation
-
Labeling: Affix a hazardous waste label before adding the first drop of waste.
-
Constituents: Clearly write: "this compound, [Solvent Name if dissolved]".
-
Hazard Checkbox: Check "Toxic" and "Irritant".[1] If dissolved in a flammable solvent (e.g., Methanol), check "Ignitable".[3]
-
Closure: Keep the container tightly closed (screw cap) at all times unless actively adding waste. Funnels must be removed immediately after use.[1]
Phase 4: Professional Pickup
-
Contact your EHS department or licensed hazardous waste contractor.[1]
-
Manifesting: Ensure the waste profile lists "Halogenated Organic Liquid" to alert the TSDF to use an incinerator with appropriate scrubbing capabilities.
Spill Response Contingency
In the event of a spill, water must NOT be used as the primary cleanup agent, as this spreads the chemical and creates a larger volume of hazardous aqueous waste.[3]
Visual Workflow: Spill Response
Figure 2: Immediate action plan for laboratory spills of this compound.
Cleanup Materials:
-
Absorbent: Vermiculite, dry sand, or commercial "Organic" spill pads.[3]
-
Decontamination: After bulk removal, wipe the surface with a soap/water solution.[3] Collect these wipes as hazardous waste as well.[1]
Regulatory Compliance (RCRA)
While this compound is not a "Listed Waste" (it does not have a specific P or U code), it is regulated based on its characteristics and the "Mixture Rule."[1][3]
-
Characteristic Waste: If the waste solution has a flash point < 60°C (due to solvents), it is D001 .[4]
-
Toxicity: It does not typically trigger TCLP limits (D004-D043), but it must be managed as Toxic under state-level regulations (e.g., California Title 22) and general "Duty of Care."[1][3]
-
Generator Status: The weight of this waste counts toward your monthly hazardous waste generator status (VSQG, SQG, or LQG).[3]
Expert Note: Always profile this waste as "Halogenated" to ensure your facility remains in compliance with the EPA's Land Disposal Restrictions (LDR), which prohibit the land disposal of untreated halogenated organic compounds.
References
-
Fisher Scientific. (2025).[1][2] Safety Data Sheet: 3-Bromo-4-methylpyridine. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification and SDS: 3-Bromo-4-methylpyridine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 3-Bromo-4-methylpyridine (CAS 3430-22-6).[1][2][5] National Library of Medicine. Retrieved from [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
